AZD-CO-Ph-PEG4-Ph-CO-AZD
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[4-[2-[2-[2-[4-(2-oxoazetidine-1-carbonyl)phenoxy]ethoxy]ethoxy]ethoxy]benzoyl]azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O8/c29-23-9-11-27(23)25(31)19-1-5-21(6-2-19)35-17-15-33-13-14-34-16-18-36-22-7-3-20(4-8-22)26(32)28-12-10-24(28)30/h1-8H,9-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXXKKZMYZBDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C(=O)C2=CC=C(C=C2)OCCOCCOCCOC3=CC=C(C=C3)C(=O)N4CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Antibody-siRNA Conjugates Utilizing a Bis-β-Lactam Linker Core
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the mechanism of action, experimental validation, and key structural components of Antibody-siRNA Conjugates (ARCs) that employ a bis-β-lactam linker, exemplified by structures akin to "AZD-CO-Ph-PEG4-Ph-CO-AZD".
Introduction to Antibody-siRNA Conjugates (ARCs)
Antibody-siRNA Conjugates are a promising therapeutic modality designed for the targeted delivery of small interfering RNA (siRNA) to specific cell populations. By leveraging the high specificity of monoclonal antibodies for cell surface antigens, ARCs can deliver their siRNA payload to diseased cells, thereby inducing the silencing of pathogenic genes. This approach aims to overcome the challenges of systemic siRNA delivery, such as off-target effects and rapid degradation.
The linker component is critical for the stability and efficacy of an ARC. The "this compound" represents a symmetrical bis-β-lactam linker. This type of linker facilitates a site-specific and stable covalent conjugation of the siRNA to the antibody. The polyethylene (B3416737) glycol (PEG4) moiety within the linker enhances aqueous solubility and provides spatial separation between the antibody and the siRNA, which can be crucial for maintaining the biological activity of both components.
Core Mechanism of Action
The therapeutic effect of an ARC is achieved through a multi-step process that begins with systemic administration and culminates in the degradation of a target messenger RNA (mRNA) within the designated cells.
The process unfolds as follows:
-
Target Recognition and Binding: Following administration, the ARC circulates in the bloodstream. The antibody component of the conjugate specifically recognizes and binds to its target antigen on the surface of the diseased cells.
-
Internalization: Upon binding, the ARC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The conjugate is enclosed within an endosome.
-
Endosomal Escape and siRNA Release: For the siRNA to be active, it must be released from the endosome into the cytoplasm. The precise mechanisms of endosomal escape for ARCs can vary and are an area of active research. Once in the cytoplasm, the siRNA is liberated from the antibody.
-
RNA Interference (RNAi) Pathway Activation: The released siRNA duplex is recognized by the cellular RNA interference machinery. The antisense (or guide) strand of the siRNA is loaded into the RNA-Induced Silencing Complex (RISC).
-
Target mRNA Cleavage: The RISC, now programmed by the guide strand, identifies and binds to the complementary sequence on the target mRNA. The Argonaute-2 (Ago2) protein within RISC then cleaves the target mRNA.
-
Gene Silencing: The cleavage of the target mRNA leads to its degradation and prevents its translation into a functional protein. This results in the specific silencing of the target gene, thereby exerting the desired therapeutic effect.
Data Presentation
The following tables summarize hypothetical but representative quantitative data for an ARC targeting a cancer-related gene (e.g., KRAS).
Table 1: In Vitro Characterization of a KRAS-targeting ARC
| Parameter | Value | Method |
| Antibody Binding Affinity (KD) | 1.5 nM | Surface Plasmon Resonance (SPR) |
| siRNA Sequence | Sense: 5'-GACUGAUAUAGACAGGAUUTT-3' | - |
| Antisense: 5'-AAUCCUGUCUAUAUCAGUCTT-3' | - | |
| Drug-to-Antibody Ratio (DAR) | ~2.0 | Hydrophobic Interaction Chromatography (HIC) |
| In Vitro mRNA Knockdown (IC50) | 10 nM | qRT-PCR in KRAS-mutant cells |
| In Vitro Protein Reduction (IC50) | 25 nM | Western Blot / ELISA in KRAS-mutant cells |
| Off-target Gene Modulation | Not significant | RNA-sequencing |
Table 2: In Vivo Efficacy in a Xenograft Mouse Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Target mRNA Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| Non-targeting ARC | 5 mg/kg | 5 | < 10 |
| KRAS-targeting ARC | 1 mg/kg | 45 | 40 |
| KRAS-targeting ARC | 5 mg/kg | 85 | 75 |
Experimental Protocols
Detailed methodologies are crucial for the development and validation of ARCs. Below are outlines of key experimental protocols.
Synthesis and Characterization of the Antibody-siRNA Conjugate
Objective: To covalently link the siRNA to the antibody using the bis-β-lactam linker and characterize the resulting conjugate.
Materials:
-
Monoclonal antibody with a reactive lysine (B10760008) residue.
-
Amine-functionalized siRNA sense strand.
-
"this compound" or a similar symmetrical bis-β-lactam linker.
-
Complementary siRNA antisense strand.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Size-exclusion chromatography (SEC) system.
-
Hydrophobic interaction chromatography (HIC) system.
Protocol:
-
siRNA-Linker Conjugation: a. Dissolve the amine-functionalized siRNA sense strand and a 10-fold molar excess of the bis-β-lactam linker in an appropriate buffer (e.g., acetonitrile/water). b. Incubate the reaction at room temperature for 1-2 hours. The primary amine on the siRNA will react with one of the β-lactam rings. c. Purify the linker-modified sense strand using HPLC.
-
Annealing: a. Mix the purified linker-modified sense strand with an equimolar amount of the complementary antisense strand in an annealing buffer. b. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the siRNA duplex.
-
Antibody-siRNA Conjugation: a. Mix the antibody and the linker-modified siRNA duplex at a molar ratio of 1:2 to 1:5 in PBS (pH 7.4). b. Incubate at room temperature for 2-4 hours. The remaining β-lactam ring on the linker will react with a reactive lysine residue on the antibody.[1][2] c. Purify the resulting ARC using size-exclusion chromatography to remove unconjugated siRNA.
-
Characterization: a. Determine the drug-to-antibody ratio (DAR) using HIC-HPLC. b. Confirm the integrity and purity of the ARC using SDS-PAGE and SEC-HPLC.
In Vitro mRNA Knockdown Assay
Objective: To quantify the ability of the ARC to silence the target gene in a cell-based assay.
Materials:
-
Target-positive cancer cell line.
-
Cell culture medium and supplements.
-
The purified ARC.
-
Control non-targeting ARC.
-
RNA extraction kit.
-
qRT-PCR reagents and instrument.
Protocol:
-
Cell Seeding: Seed the target cells in 24-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ARC and control conjugates for 48-72 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
qRT-PCR: a. Synthesize cDNA from the extracted RNA. b. Perform quantitative real-time PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the percentage of mRNA knockdown relative to untreated cells and determine the IC50 value.
Conclusion
Antibody-siRNA conjugates that utilize advanced linker technologies, such as the bis-β-lactam system, represent a highly specific and potent approach to gene silencing. The mechanism of action relies on the precise delivery of siRNA to target cells, followed by the engagement of the endogenous RNAi machinery. The success of this therapeutic strategy is contingent upon the careful optimization of each component: the antibody, the siRNA, and the linker. The experimental protocols outlined herein provide a framework for the rational design and rigorous validation of these complex biotherapeutics. As our understanding of the intricate interplay between these components and cellular pathways deepens, ARCs hold the potential to address a wide range of diseases that are currently considered "undruggable".
References
An In-Depth Technical Guide to the Physicochemical Properties of AZD-CO-Ph-PEG4-Ph-CO-AZD
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the bifunctional linker, AZD-CO-Ph-PEG4-Ph-CO-AZD. This molecule serves as a critical component in the synthesis of antibody-siRNA conjugates (ARCs), a promising therapeutic modality. Due to the limited availability of direct experimental data for this specific linker, this document combines reported information with calculated values and general experimental protocols relevant to the characterization of similar PEGylated, bifunctional molecules. The guide is intended to support researchers and drug development professionals in understanding and utilizing this linker for advanced bioconjugation applications.
Introduction
This compound is a heterobifunctional linker featuring two β-lactam rings, which can react with nucleophilic groups on biomolecules, such as the lysine (B10760008) residues on antibodies. The central polyethylene (B3416737) glycol (PEG4) chain enhances solubility and provides a flexible spacer, which is crucial for the biological activity of the resulting conjugate. The phenyl groups contribute to the structural rigidity of the linker. Understanding the physicochemical properties of this linker is paramount for optimizing the synthesis, purification, and in vivo performance of antibody-siRNA conjugates.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are computational predictions and should be confirmed by experimental analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈N₂O₈ | MedChemExpress, ChemicalBook |
| Molecular Weight | 496.51 g/mol | MedChemExpress |
| Appearance | White solid | ChemicalBook |
| Solubility | DMSO: 50 mg/mL (100.70 mM; requires ultrasound) | MedChemExpress |
| Predicted pKa | -1.65 ± 0.20 | ChemicalBook (Predicted)[1] |
| Predicted Boiling Point | 667.5 ± 65.0 °C | ChemicalBook (Predicted)[1] |
| Predicted Density | 1.344 ± 0.06 g/cm³ | ChemicalBook (Predicted)[1] |
For comparative purposes, Table 2 provides a summary of typical physicochemical properties for heterobifunctional PEG linkers used in bioconjugation.
Table 2: Typical Physicochemical Properties of Heterobifunctional PEG Linkers
| Property | Typical Range/Value | Significance in Bioconjugation |
| Molecular Weight | 200 - 5000 g/mol | Influences the overall size and pharmacokinetics of the conjugate. |
| Solubility | High in aqueous buffers | PEGylation enhances the solubility of hydrophobic molecules. |
| logP (calculated) | Varies (-1 to 3) | A measure of lipophilicity, affecting cell permeability and solubility. |
| Polar Surface Area (PSA) | Varies (50 - 200 Ų) | Influences membrane permeability and solubility. |
| Number of Rotatable Bonds | Varies (5 - 50) | Contributes to the flexibility of the linker. |
Experimental Protocols
Detailed experimental protocols for the characterization of bifunctional linkers like this compound are crucial for quality control and regulatory submissions. The following are generalized methods that can be adapted for this specific molecule.
Determination of Aqueous Solubility
The solubility of a linker is a critical parameter that affects its handling and the properties of the final conjugate. A common method for determining the solubility of compounds with PEG chains is the PEG precipitation assay.
Protocol: PEG Precipitation Assay for Solubility Determination
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO). Prepare a range of polyethylene glycol (PEG) solutions of varying concentrations in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Add a small aliquot of the linker stock solution to each of the different PEG concentration solutions. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: Gently mix the samples and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to allow for equilibration.
-
Separation of Undissolved Material: Centrifuge the samples at high speed to pellet any precipitated material.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved linker using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the logarithm of the measured solubility against the PEG concentration. The y-intercept of this plot provides an estimate of the intrinsic aqueous solubility of the compound.
Determination of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. For complex molecules, experimental determination is often preferred over computational prediction.
Protocol: Shake-Flask Method for logP Determination
-
Preparation of Phases: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., PBS, pH 7.4). Pre-saturate the n-octanol with the aqueous phase and vice versa by vigorous mixing followed by separation.
-
Sample Preparation: Dissolve a known amount of this compound in the pre-saturated aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the linker.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the linker to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the linker in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the linker in the n-octanol phase to its concentration in the aqueous phase.
Synthesis and Characterization of Antibody-siRNA Conjugates
The primary application of this compound is in the synthesis of antibody-siRNA conjugates. The following is a general workflow for this process.
Protocol: Two-Step Synthesis of an Antibody-siRNA Conjugate
-
Antibody Modification: Dissolve the antibody in a suitable conjugation buffer (e.g., phosphate (B84403) buffer, pH 7.2-8.0). Add a molar excess of this compound to the antibody solution. The β-lactam rings of the linker will react with the primary amines of lysine residues on the antibody surface. Incubate the reaction mixture for a defined period (e.g., 1-4 hours) at room temperature or 4°C.
-
Purification of the Antibody-Linker Intermediate: Remove the excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC).
-
siRNA Conjugation: Prepare a solution of the amine-modified siRNA. Add the purified antibody-linker intermediate to the siRNA solution. The second β-lactam ring on the linker will react with the amine group on the siRNA. Incubate the reaction mixture to allow for the conjugation to proceed.
-
Purification of the Antibody-siRNA Conjugate: Purify the final conjugate from unreacted siRNA and antibody using methods such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the purified antibody-siRNA conjugate to determine the drug-to-antibody ratio (DAR), purity, and integrity. Common analytical techniques include:
-
UV-Vis Spectroscopy: To determine the concentrations of the antibody and siRNA.
-
Size-Exclusion Chromatography (SEC): To assess the purity and detect any aggregation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and determine the DAR of the conjugate.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the conjugate and assess its molecular weight.
-
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for the synthesis of an antibody-siRNA conjugate.
Caption: Experimental workflow for physicochemical characterization.
Conclusion
This compound is a valuable bifunctional linker for the development of antibody-siRNA conjugates. While comprehensive experimental data on its physicochemical properties are not widely published, this guide provides the available information, predicted values, and standardized experimental protocols to aid researchers in its application. The provided workflows for synthesis, characterization, and property determination offer a solid foundation for the successful implementation of this linker in drug discovery and development programs. It is recommended that key physicochemical parameters be determined experimentally for each new batch of the linker to ensure consistency and quality in the resulting bioconjugates.
References
Technical Guide: The Role and Application of the bis-β-Lactam Linker "AZD-CO-Ph-PEG4-Ph-CO-AZD" in Antibody-siRNA Conjugate (ARC) Technology
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the function and application of the chemical linker "AZD-CO-Ph-PEG4-Ph-CO-AZD" in the synthesis of Antibody-siRNA Conjugates (ARCs), a promising therapeutic modality for targeted gene silencing.
Introduction to Antibody-siRNA Conjugates (ARCs)
Antibody-siRNA conjugates (ARCs) represent a novel class of therapeutics that merge the high specificity of monoclonal antibodies with the potent gene-silencing capabilities of small interfering RNAs (siRNAs).[][2][3] This combination aims to overcome significant hurdles in the clinical application of siRNAs, such as rapid degradation in the bloodstream, poor cellular uptake, and potential off-target effects.[] By utilizing an antibody to target specific cell surface antigens, ARCs can deliver their siRNA payload directly to the desired cell population, thereby enhancing therapeutic efficacy and minimizing systemic toxicity.[][2]
The successful construction of a stable and effective ARC is critically dependent on the chemical linker that connects the antibody to the siRNA.[4] This guide focuses on the specific linker "this compound" and its role in advancing ARC technology.
The Central Role of Linkers in ARC Design
The linker in an ARC is a crucial component that covalently attaches the siRNA to the antibody.[4] An ideal linker must:
-
Be Stable: It needs to remain intact in the systemic circulation to prevent premature release of the siRNA payload.[4][5]
-
Enable Efficient Conjugation: The chemistry used for linking should be efficient and result in a well-defined and homogenous product.[6]
-
Allow for Payload Release (if desired): In some designs, the linker is cleaved within the target cell to release the siRNA, while in others, the entire conjugate is processed.[7]
Various conjugation strategies are employed in the synthesis of ARCs, targeting different functional groups on the antibody, such as cysteine or lysine (B10760008) residues.[3][6] The choice of linker and conjugation chemistry significantly impacts the pharmacokinetic properties, stability, and overall efficacy of the ARC.[6]
"this compound": A bis-β-Lactam Linker
"this compound" is a chemical linker designed for the synthesis of antibody-siRNA conjugates.[8][9][10][11][12][13][14] Its key feature is the presence of two β-lactam rings, making it a "bis-β-lactam" linker.[8][9][10][11][12][13][14] This functionality allows for a specific and stable covalent bond formation with the antibody.
The structure of this linker includes:
-
Two β-lactam rings: These are the reactive groups that form covalent bonds with the antibody.
-
A polyethylene (B3416737) glycol (PEG4) spacer: This enhances solubility and can influence the pharmacokinetic properties of the final conjugate.
-
Phenyl (Ph) groups: These can contribute to the linker's stability and spacing.
The bis-functional nature of the linker allows for the attachment of two siRNA molecules to a single antibody, enabling a higher drug-to-antibody ratio (DAR).
Conjugation Chemistry: β-Lactam Ring Opening
The conjugation of an siRNA functionalized with "this compound" to an antibody typically involves the reaction of the β-lactam ring with a nucleophilic residue on the antibody surface, such as the ε-amino group of a lysine residue.[15][] This reaction results in the opening of the four-membered β-lactam ring to form a stable amide bond.[15][] This type of irreversible covalent conjugation ensures the stability of the ARC in circulation.[15]
The use of engineered antibodies with a uniquely reactive lysine residue allows for site-specific conjugation, leading to a homogenous ARC product with a defined drug-to-antibody ratio.[15]
Mechanism of Action of Antibody-siRNA Conjugates
The therapeutic effect of an ARC is achieved through a multi-step process that begins with targeted delivery and culminates in gene silencing.
Signaling Pathway and Cellular Uptake
The general mechanism of action for an ARC is as follows:
-
Target Recognition and Binding: The antibody component of the ARC binds to a specific antigen on the surface of the target cell.
-
Internalization: Upon binding, the ARC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and enclosed within an endosome.[17]
-
Endosomal Escape: The siRNA payload must be released from the endosome into the cytoplasm to exert its function.[17] The exact mechanisms for endosomal escape can vary depending on the design of the ARC and any included excipients.
-
RISC Loading and Gene Silencing: Once in the cytoplasm, the siRNA is processed by the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the target messenger RNA (mRNA).[6][17]
-
mRNA Cleavage: The RISC complex then cleaves the target mRNA, leading to its degradation and preventing the translation of the corresponding protein. This results in the silencing of the target gene.[6][17]
Data Presentation
As "this compound" is a linker, there is no target protein binding affinity data for the molecule itself. The following table summarizes the key characteristics and considerations for the components of an ARC constructed using this type of linker.
| Component | Key Characteristics | Considerations for ARC Design |
| Antibody | High specificity and affinity for the target antigen. | Selection of an appropriate target antigen that is highly expressed on the target cells and undergoes efficient internalization. The antibody isotype can also influence the ARC's properties.[6] |
| siRNA | Sequence specific to the target mRNA. | Chemical modifications to the siRNA can enhance its stability and reduce off-target effects.[6] The choice of target gene is critical for therapeutic efficacy. |
| Linker (this compound) | bis-β-lactam functionality for stable, covalent conjugation. | The linker's length and composition can affect the ARC's solubility, stability, and pharmacokinetics. The conjugation chemistry should be efficient and produce a homogenous product. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis and validation of an antibody-siRNA conjugate using a β-lactam linker. Specific conditions may need to be optimized for different antibodies and siRNAs.
Protocol: Synthesis of an Antibody-siRNA Conjugate
-
Functionalization of siRNA:
-
Synthesize the siRNA with a reactive group (e.g., an amino group) at a specific position.
-
React the amino-modified siRNA with an excess of the bis-β-lactam linker ("this compound") in a suitable buffer (e.g., phosphate-buffered saline, PBS) to attach the linker to the siRNA.
-
Purify the linker-functionalized siRNA using methods such as HPLC to remove excess linker.
-
-
Antibody-siRNA Conjugation:
-
Prepare the antibody in a conjugation-compatible buffer (e.g., PBS, pH 7.4).
-
Add the purified linker-functionalized siRNA to the antibody solution at a specific molar ratio.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 2-4 hours). The β-lactam ring will react with a nucleophilic residue (e.g., lysine) on the antibody to form a stable amide bond.[15]
-
-
Purification of the ARC:
-
Purify the resulting ARC from unreacted antibody and siRNA using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography.
-
-
Characterization of the ARC:
-
Confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) using methods like UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
-
Assess the purity and aggregation of the ARC using SEC-HPLC.
-
Verify that the antigen-binding affinity of the antibody is retained using techniques like ELISA or surface plasmon resonance (SPR).
-
Mandatory Visualizations
Diagram 1: Chemical Conjugation Workflow
Caption: Workflow for ARC synthesis using a bis-β-lactam linker.
Diagram 2: Mechanism of Action of an Antibody-siRNA Conjugate
Caption: Cellular mechanism of action for an Antibody-siRNA Conjugate.
References
- 2. Antibody-siRNA Conjugate Development - Nucleic Acid Formulation - CD Formulation [formulationbio.com]
- 3. Antibody-siRNA Conjugates (ARCs) Synthesis - Creative Biolabs [creative-biolabs.com]
- 4. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–siRNA Conjugates for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. InvivoChem [invivochem.com]
- 11. This compound - HY-141808 Hycultec GmbH [hycultec.de]
- 12. Co | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 13. Products | DC Chemicals [dcchemicals.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of the PEG4 Linker in AZD-CO-Ph-PEG4-Ph-CO-AZD: An In-depth Technical Guide for Antibody-siRNA Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The linker element within an antibody-siRNA conjugate (ARC) is a critical determinant of its therapeutic efficacy, influencing stability, pharmacokinetics, and the ultimate delivery of the siRNA payload to the target cell. This technical guide delves into the core functionalities of the polyethylene (B3416737) glycol (PEG) linker, specifically a tetra-ethylene glycol (PEG4) moiety, within the context of the bis-β-lactam linker "AZD-CO-Ph-PEG4-Ph-CO-AZD." While specific experimental data for this proprietary linker is not publicly available, this document synthesizes established principles and representative data from analogous PEGylated linker systems in antibody-oligonucleotide conjugates to elucidate the multifaceted role of the PEG4 component. We will explore its impact on physicochemical properties, provide detailed experimental protocols for characterization, and present visual workflows and signaling pathways to guide researchers in the development of next-generation targeted RNAi therapeutics.
Introduction to Linker Technology in Antibody-siRNA Conjugates
Antibody-siRNA conjugates represent a promising therapeutic modality, wedding the exquisite specificity of a monoclonal antibody to the potent gene-silencing capabilities of small interfering RNA (siRNA). The success of this approach hinges on the judicious design of the chemical linker that bridges these two components. An ideal linker must maintain the integrity of the ARC in systemic circulation, prevent premature degradation of the siRNA, and facilitate its efficient release into the cytoplasm of the target cell.
The molecule "this compound" is a bis-β-lactam linker designed for the synthesis of antibody-siRNA conjugates[1][2][]. Its structure suggests a multi-component system where the bis-β-lactam groups provide reactive handles for conjugation to the antibody, the phenyl groups may contribute to stability and spacing, and the central PEG4 chain plays a crucial role in modulating the overall properties of the conjugate.
The Core Functions of the PEG4 Linker
The incorporation of a PEG4 linker into the "this compound" structure imparts several desirable attributes to the resulting antibody-siRNA conjugate.
Enhanced Hydrophilicity and Solubility
The ethylene (B1197577) glycol repeats of the PEG4 chain are inherently hydrophilic, which helps to counteract the potential hydrophobicity of the antibody and siRNA components. This increased water solubility is critical for preventing aggregation of the ARC, a common challenge in bioconjugate development that can lead to reduced efficacy and potential immunogenicity.
Improved Pharmacokinetics and Biodistribution
PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic molecules. The hydrophilic PEG4 chain can create a hydration shell around the ARC, effectively increasing its hydrodynamic radius. This can lead to:
-
Reduced Renal Clearance: A larger effective size slows the rate of filtration by the kidneys, prolonging the circulation half-life of the conjugate.
-
Decreased Proteolytic Degradation: The PEG chain can sterically hinder the approach of proteases, protecting the antibody portion of the conjugate from degradation.
-
Modulated Tissue Distribution: By altering the overall physicochemical properties, the PEG4 linker can influence how the ARC distributes throughout the body, potentially leading to increased accumulation in target tissues.
Flexible Spacer and Optimized Conformation
The PEG4 linker provides a flexible spacer between the bulky antibody and the siRNA payload. This flexibility can be crucial for several reasons:
-
Maintaining Antibody Binding: It ensures that the conjugated siRNA does not sterically interfere with the antibody's binding to its target antigen.
-
Facilitating siRNA Processing: Upon internalization into the target cell, the linker's flexibility may aid in the proper presentation of the siRNA to the RNA-induced silencing complex (RISC) for effective gene silencing.
Physicochemical and Pharmacokinetic Properties: Representative Data
While specific quantitative data for ARCs utilizing "this compound" is not available in the public domain, we can extrapolate from studies on similar PEGylated antibody-oligonucleotide conjugates to illustrate the expected impact of the PEG4 linker. The following tables summarize representative data that highlights these effects.
Table 1: Impact of PEGylation on Physicochemical Properties of Antibody-siRNA Conjugates
| Property | Non-PEGylated Linker | PEG4 Linker | Rationale |
| Solubility in Aqueous Buffer | Lower | Higher | Increased hydrophilicity from the PEG chain. |
| Aggregation Propensity | Higher | Lower | Steric hindrance and hydrophilicity reduce intermolecular interactions. |
| Hydrodynamic Radius | Smaller | Larger | The PEG chain increases the effective size of the molecule. |
Table 2: Representative Pharmacokinetic Parameters of Antibody-siRNA Conjugates in a Murine Model
| Parameter | Non-PEGylated Linker | PEG4 Linker | Rationale |
| Plasma Half-life (t½) | Shorter | Longer | Reduced renal clearance and proteolytic degradation. |
| Area Under the Curve (AUC) | Lower | Higher | Increased circulation time leads to greater systemic exposure. |
| Clearance (CL) | Higher | Lower | Slower elimination from the body. |
Note: The values presented are illustrative and will vary depending on the specific antibody, siRNA, and overall conjugate design.
Experimental Protocols for Characterization
The following section provides detailed methodologies for key experiments to characterize an antibody-siRNA conjugate employing a linker such as "this compound".
Synthesis of the Antibody-siRNA Conjugate
The synthesis of an ARC with the "this compound" linker involves a covalent reaction between the bis-β-lactam functionalities of the linker and primary amine residues (e.g., lysine) on the antibody, followed by conjugation to a modified siRNA. A general protocol is as follows:
-
Antibody Modification: React the monoclonal antibody with an excess of "this compound" in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for a defined period.
-
Purification: Remove the excess linker using a desalting column or tangential flow filtration.
-
siRNA Conjugation: React the linker-modified antibody with a thiol- or amine-modified siRNA. The specific reaction conditions will depend on the nature of the reactive group on the siRNA.
-
Final Purification: Purify the final antibody-siRNA conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unconjugated antibody and siRNA.
In Vitro Stability Assessment
Objective: To determine the stability of the ARC in biological fluids.
Methodology:
-
Incubate the ARC at a concentration of 1 mg/mL in human or mouse serum at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analyze the integrity of the conjugate using SDS-PAGE and SEC-HPLC to monitor for fragmentation or aggregation.
-
Quantify the amount of intact siRNA released from the conjugate over time using methods like quantitative PCR (qPCR) or capillary electrophoresis.
In Vivo Pharmacokinetic Study
Objective: To determine the circulation half-life and biodistribution of the ARC.
Methodology:
-
Administer a single intravenous dose of the ARC to a cohort of mice (e.g., 5 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 96 hr).
-
Isolate plasma and quantify the concentration of the total antibody and the conjugated antibody using an enzyme-linked immunosorbent assay (ELISA).
-
At the study endpoint, harvest major organs (liver, spleen, kidney, tumor, etc.) and quantify the amount of accumulated siRNA using qPCR.
In Vitro Gene Silencing Efficacy
Objective: To assess the ability of the ARC to silence the target gene in a relevant cell line.
Methodology:
-
Culture a target antigen-expressing cell line to 70-80% confluency.
-
Treat the cells with varying concentrations of the ARC for 48-72 hours. Include appropriate controls such as a non-targeting siRNA conjugate and untreated cells.
-
Isolate total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the expression to a housekeeping gene (e.g., GAPDH)[4][5][6][7][8].
-
Optionally, perform a Western blot to confirm the reduction in the target protein levels.
Visualizing Key Processes and Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental concepts discussed in this guide.
Caption: General structure of an Antibody-siRNA Conjugate with the PEG4-containing linker.
Caption: A typical experimental workflow for the development and evaluation of an Antibody-siRNA Conjugate.
Caption: The general mechanism of action for an Antibody-siRNA Conjugate leading to gene silencing.
Conclusion
The PEG4 linker within the "this compound" construct is a pivotal component for the successful development of antibody-siRNA conjugates. Its inherent hydrophilicity, flexibility, and impact on pharmacokinetic properties are essential for creating stable, effective, and safe targeted RNAi therapeutics. While direct experimental data on this specific linker remains proprietary, the principles and representative data outlined in this guide provide a robust framework for researchers to understand its function and to design comprehensive experimental plans for the characterization of novel antibody-siRNA conjugates. The continued innovation in linker technology, including the strategic use of PEG moieties, will undoubtedly be a driving force in the advancement of this promising class of biotherapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 4. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qiagen.com [qiagen.com]
- 6. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 7. qiagen.com [qiagen.com]
- 8. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide for the Early-Stage In Vitro Evaluation of "AZD-CO-Ph-PEG4-Ph-CO-AZD" as a Hypothetical Targeted Protein Degrader
Disclaimer: The molecule "AZD-CO-Ph-PEG4-Ph-CO-AZD" is identified as a bis-β-lactam linker for antibody-siRNA conjugate synthesis[1][2][3][4]. No public data exists on its intrinsic biological activity or specific targets. Therefore, this technical guide is based on a hypothetical scenario where "this compound" functions as a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule designed to induce the degradation of a target protein[5][6]. In this context, we will assume the "AZD" moieties act as "warheads" that bind to a specific protein of interest, and the remainder of the molecule recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. For the purpose of this guide, the hypothetical target is a constitutively active mutant kinase, "Kinase-X," implicated in a cancer signaling pathway.
This guide provides a comprehensive framework for the initial in vitro evaluation of this hypothetical molecule, from target engagement to cellular effects. The protocols and data presented are illustrative and should be adapted based on the specific biological context.
Data Presentation: Summary of Hypothetical In Vitro Data
The following tables summarize the key quantitative data that would be generated during the early-stage in vitro evaluation of "this compound."
Table 1: Biochemical and Biophysical Characterization
| Parameter | Assay Type | Value |
| Binding Affinity to Kinase-X | Surface Plasmon Resonance (SPR) | KD = 50 nM |
| Binding Affinity to E3 Ligase | MicroScale Thermophoresis (MST) | KD = 200 nM |
| Ternary Complex Formation | Fluorescence Polarization (FP) | Cooperative binding observed |
Table 2: Cellular Activity in Cancer Cell Line (e.g., HCT116)
| Parameter | Assay Type | Value |
| Target Degradation (DC50) | In-Cell ELISA | 100 nM |
| Maximal Degradation (Dmax) | Western Blot | 90% at 1 µM |
| Cytotoxicity (IC50) | CellTiter-Glo | 500 nM |
| Inhibition of Downstream Signaling | p-ERK1/2 AlphaLISA | IC50 = 150 nM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR) for Target Binding Affinity
Objective: To determine the binding affinity (KD) of "this compound" to the target protein, Kinase-X.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant purified Kinase-X protein
-
"this compound" stock solution (in DMSO)
-
SPR running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize Kinase-X onto the sensor surface via amine coupling to achieve a target response level (e.g., 10,000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of "this compound" in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the compound dilutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
In-Cell ELISA for Target Degradation (DC50)
Objective: To quantify the dose-dependent degradation of Kinase-X induced by "this compound" in a cellular context.
Materials:
-
Cancer cell line expressing Kinase-X (e.g., HCT116)
-
96-well cell culture plates
-
"this compound"
-
Primary antibody against Kinase-X
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "this compound" for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer.
-
ELISA:
-
Coat a new 96-well plate with the cell lysates.
-
Block the wells with a blocking buffer.
-
Add the primary antibody against Kinase-X.
-
Add the HRP-conjugated secondary antibody.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Normalize the data to a vehicle control (e.g., DMSO).
-
Plot the percentage of remaining Kinase-X against the compound concentration and fit to a dose-response curve to determine the DC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To assess the effect of "this compound" on cell viability.
Materials:
-
Cancer cell line (e.g., HCT116)
-
96-well opaque-walled plates
-
"this compound"
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate.
-
Compound Treatment: Treat the cells with a serial dilution of "this compound" for a specified time (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence.
-
Normalize the data to a vehicle control.
-
Plot the percentage of cell viability against the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 抗体-siRNA偶联物的连接子 | MCE [medchemexpress.cn]
- 3. This compound - HY-141808 Hycultec GmbH [hycultec.de]
- 4. gentaur.com [gentaur.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structural Elucidation and Confirmation of the Bifunctional Linker "AZD-CO-Ph-PEG4-Ph-CO-AZD"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and, more recently, antibody-siRNA conjugates (AsiCs), has created a demand for well-defined bifunctional linkers. These linkers are critical components that connect the targeting moiety (e.g., an antibody) to the therapeutic payload (e.g., a small molecule drug or siRNA). The linker's properties, including its length, flexibility, and cleavage characteristics, significantly influence the conjugate's stability, pharmacokinetics, and efficacy.
This technical guide focuses on the structural elucidation and confirmation of "AZD-CO-Ph-PEG4-Ph-CO-AZD," a bifunctional linker designed for the synthesis of antibody-siRNA conjugates. While specific proprietary data for this exact molecule is not publicly available, this document outlines the standard, rigorous methodologies required to confirm its structure and purity, making it a valuable resource for researchers working with similar chemical entities.
Based on its nomenclature and known chemical properties, the proposed structure for "this compound" features a tetraethylene glycol (PEG4) core, providing hydrophilicity and a defined spacer length. This core is flanked by phenyl groups, likely introducing some rigidity, and terminated with reactive azide (B81097) moieties, which are versatile handles for bioorthogonal "click" chemistry reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈N₆O₇ | Inferred from name and verified against public databases |
| Molecular Weight | 536.54 g/mol | Calculated from molecular formula |
| CAS Number | 2569143-72-0 | Publicly available data |
| Description | A bifunctional linker with a PEG4 core and terminal azide groups for bioconjugation. | Product descriptions[1][2][3] |
Proposed Synthesis and Reaction Pathway
The synthesis of a symmetrical bifunctional linker like this compound would typically involve a multi-step process. A plausible synthetic route is outlined below. This pathway is representative of methods used for creating similar PEG-based linkers.
Structural Elucidation and Confirmation: Experimental Protocols
Confirming the identity and purity of the synthesized linker is paramount before its use in bioconjugation. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Purification and Purity Assessment
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Analysis: The purity is determined by integrating the area of the product peak relative to the total peak area. A purity of >95% is typically required for bioconjugation applications.
Identity Confirmation
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Dissolve the purified linker in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Ionization Mode: Positive ion mode is typically used to detect the [M+H]⁺ or [M+Na]⁺ adducts.
-
Analysis: The experimentally measured monoisotopic mass is compared to the theoretically calculated mass. The high resolution of the instrument allows for confirmation of the elemental composition.
Table 2: Expected HRMS Data for this compound
| Adduct | Calculated m/z |
| [M+H]⁺ | 537.2101 |
| [M+Na]⁺ | 559.1920 |
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry. For a PEG-based linker, ¹H and ¹³C NMR are essential.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified linker in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Analysis:
-
Expected Signals:
-
Aromatic protons on the phenyl rings (typically in the 7-8 ppm region).
-
Methylene (B1212753) protons of the PEG chain (a characteristic multiplet around 3.6 ppm).
-
Protons adjacent to the ester/amide linkages.
-
-
Integration: The ratio of the integrated peak areas should correspond to the number of protons in each environment.
-
-
¹³C NMR Analysis:
-
Expected Signals:
-
Carbonyl carbons (around 165-175 ppm).
-
Aromatic carbons (in the 110-160 ppm range).
-
PEG methylene carbons (a strong signal around 70 ppm).
-
-
Table 3: Predicted ¹H NMR Chemical Shifts for the Proposed Structure
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Ph) | 7.0 - 8.0 | m | 8H |
| PEG (-OCH₂CH₂O-) | 3.6 - 4.2 | m | 16H |
Note: Actual chemical shifts may vary depending on the solvent and specific electronic environment.
Application in Antibody-siRNA Conjugation
The terminal azide groups of this compound are designed for "click" chemistry, a highly efficient and bioorthogonal ligation method. A common approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst.
Protocol: Two-Step Antibody-siRNA Conjugation
-
siRNA Modification:
-
React an amine-modified siRNA with an excess of the homobifunctional linker this compound. One azide group will react (e.g., via a pre-activated NHS ester form of the linker), leaving the other azide available for the next step.
-
Purify the azide-functionalized siRNA using a method like anion-exchange chromatography.
-
-
Antibody Modification:
-
React the antibody with a strained alkyne reagent, such as a dibenzocyclooctyne (DBCO)-NHS ester, targeting surface-accessible lysine (B10760008) residues.
-
Remove excess DBCO reagent using a desalting column.
-
-
Conjugation:
-
Mix the DBCO-modified antibody with the azide-functionalized siRNA.
-
Allow the SPAAC reaction to proceed at room temperature for several hours or overnight.
-
-
Purification and Characterization:
-
Purify the final antibody-siRNA conjugate using size-exclusion chromatography (SEC) to separate the conjugate from unconjugated antibody and siRNA.
-
Characterize the final product by SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR), and mass spectrometry.
-
Hypothetical Signaling Pathway Inhibition by an AsiC
An antibody-siRNA conjugate is designed to deliver siRNA to specific cells targeted by the antibody. Once internalized, the siRNA can silence the expression of a key protein in a disease-related signaling pathway.
Conclusion
The bifunctional linker this compound represents a class of critical reagents for the development of advanced bioconjugates. While this guide provides a framework based on its putative structure and established analytical chemistry principles, researchers must perform rigorous in-house validation. The detailed protocols for purification, structural confirmation, and conjugation outlined herein provide a robust starting point for the successful implementation of this and similar linkers in therapeutic and research applications. The combination of chromatographic and spectroscopic methods is essential to ensure the identity, purity, and ultimately, the performance of the final antibody-siRNA conjugate.
References
- 1. Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–siRNA Conjugates for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Products | DC Chemicals [dcchemicals.com]
An In-Depth Technical Guide to dBET1: A PROTAC for Targeted Protein Degradation
Clarification on "AZD-CO-Ph-PEG4-Ph-CO-AZD"
Initial analysis of the molecule "this compound" indicates that it is not a compound for targeted protein degradation. Scientific and commercial sources consistently identify this molecule as a bis-β-lactam linker, primarily utilized for the synthesis of antibody-siRNA conjugates.[1][2][3][4][5][6] Its function is to connect an antibody to a small interfering RNA (siRNA), enabling targeted delivery of the siRNA to specific cells for gene silencing, rather than inducing protein degradation via the ubiquitin-proteasome system.
To address your interest in the field of targeted protein degradation, this guide will focus on a well-characterized and exemplary Proteolysis Targeting Chimera (PROTAC), dBET1 . This document will provide an in-depth technical overview of dBET1, adhering to your specified requirements for data presentation, experimental protocols, and visualizations.
Audience: Researchers, scientists, and drug development professionals.
Introduction to dBET1
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[7] They consist of two ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[8] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5]
dBET1 is a pioneering PROTAC designed to target the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4, for degradation.[9] It accomplishes this by linking (+)-JQ1, a potent pan-BET bromodomain inhibitor, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[10] By inducing the degradation of these epigenetic reader proteins, dBET1 leads to the downregulation of key oncogenes, most notably c-Myc, making it a valuable tool for cancer research and a promising therapeutic strategy.[11][12]
Mechanism of Action
The mechanism of dBET1 involves several key steps that lead to the selective degradation of BET proteins:
-
Ternary Complex Formation: dBET1 simultaneously binds to the bromodomain of a BET protein (like BRD4) and the CRBN E3 ligase, forming a transient ternary complex (BRD4-dBET1-CRBN).[5][10]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4.[13]
-
Proteasomal Recognition and Degradation: The poly-ubiquitinated BRD4 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, releasing the ubiquitin for recycling.[14]
-
Catalytic Cycle: dBET1 is released after inducing ubiquitination and can then bind to another BRD4 and CRBN, acting catalytically to degrade multiple target protein molecules.[9]
Figure 1: Signaling pathway of dBET1-mediated BRD4 degradation.
Quantitative Data
The efficacy of dBET1 has been quantified across various cell lines and assays. The following tables summarize key performance data.
| Parameter | Cell Line | Value | Reference(s) |
| EC50 (BRD4 Degradation) | SUM149 (Breast Cancer) | 430 nM | [11] |
| IC50 (Cell Proliferation) | MV4;11 (AML) | 0.14 µM (24h) | [11] |
| Degradation Profile | MV4;11 (AML) | >85% BRD4 loss at 100 nM (18h) | [11] |
| Hook Point (Ternary Complex) | In vitro AlphaLISA | ~250 nM | [7][15] |
Table 1: In Vitro Potency and Efficacy of dBET1.
| Parameter | Model | Dosing | Outcome | Reference(s) |
| Tumor Growth | Human AML Xenograft | 50 mg/kg IP, daily | Attenuated tumor progression | [8] |
| BRD4 Degradation | Ischemic Mouse Brain | 30 mg/kg IP | Reduced BRD4 protein levels | [16] |
| Target Engagement | Excised Tumors | 50 mg/kg IP, daily | Destabilization of BRD4, downregulation of c-Myc | [8] |
Table 2: In Vivo Activity of dBET1.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of PROTACs. Below are representative protocols for key experiments used to characterize dBET1.
Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with dBET1.[5]
Workflow Diagram:
Figure 2: Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Seeding and Treatment:
-
Seed a relevant human cancer cell line (e.g., MV4;11, HeLa, SUM149) in 6-well plates to achieve 70-80% confluency at the time of harvest.[5]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of dBET1 (e.g., 0, 10, 100, 500, 1000 nM) for a specified time course (e.g., 2, 4, 8, 18, 24 hours). Include a vehicle control (DMSO).
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a CRBN ligand (e.g., 10 µM thalidomide) for 4 hours before adding dBET1 to demonstrate proteasome- and CRBN-dependent degradation.[14]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4) overnight at 4°C.
-
Include a loading control antibody (e.g., mouse anti-GAPDH or anti-Vinculin).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software. Normalize BRD4 band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control.
-
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the proximity between BRD4 and CRBN induced by dBET1.[3]
Workflow Diagram:
Figure 3: Workflow for the NanoBRET™ Ternary Complex Assay.
Methodology:
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids expressing a NanoLuc®-BRD4 fusion protein (energy donor) and a HaloTag®-CRBN fusion protein (energy acceptor).
-
-
Assay Setup:
-
Plate the transfected cells in a white, 96-well assay plate.
-
Label the HaloTag®-CRBN with the fluorescent HaloTag® NanoBRET™ 618 Ligand (energy acceptor).
-
To confirm proteasome-dependence is not interfering with the measurement, pre-treat cells with a proteasome inhibitor (e.g., MG132).
-
-
Treatment:
-
Add dBET1 at a range of concentrations to the wells.
-
-
Measurement:
-
Add the Nano-Glo® substrate to measure the luminescence of the NanoLuc® donor.
-
Measure both the donor emission (e.g., 460 nm) and the energy transferred to the acceptor (e.g., >610 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the NanoBRET™ ratio indicates proximity between BRD4 and CRBN, confirming ternary complex formation. Plotting the ratio against dBET1 concentration will typically yield a bell-shaped "hook effect" curve, characteristic of PROTACs.[11]
-
In-Cell Ubiquitination Assay
This protocol confirms that the formation of the ternary complex leads to the ubiquitination of the target protein.[6][13]
Methodology:
-
Cell Transfection and Treatment:
-
Co-transfect HEK293T cells with plasmids expressing HA-tagged BRD4 and His-tagged Ubiquitin.
-
Treat the cells with dBET1 (e.g., 1 µM) for a short time course (e.g., 0, 1, 2, 4 hours).
-
Crucially, include a proteasome inhibitor (MG132) in all conditions to allow ubiquitinated BRD4 to accumulate instead of being degraded.
-
-
Cell Lysis under Denaturing Conditions:
-
Lyse cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.
-
-
Pull-Down of Ubiquitinated Proteins:
-
Dilute the lysate to reduce SDS concentration.
-
Add Ni-NTA agarose (B213101) beads to the lysate to pull down all His-tagged (ubiquitinated) proteins.
-
Incubate with rotation at 4°C.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer containing imidazole.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting using an anti-HA antibody to specifically detect ubiquitinated BRD4.
-
An increase in high-molecular-weight smears or bands in the dBET1-treated samples compared to the control indicates an increase in poly-ubiquitinated BRD4.
-
Conclusion
dBET1 serves as a quintessential example of a PROTAC, effectively hijacking the CRBN E3 ligase to induce the degradation of BET proteins. Its well-documented mechanism, quantifiable efficacy, and established experimental protocols make it a cornerstone molecule for researchers entering the field of targeted protein degradation. The technical information provided in this guide offers a comprehensive framework for understanding, evaluating, and utilizing dBET1 and other PROTAC molecules in a research and drug development context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ternary Complex Formation [promega.sg]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 9. lifesensors.com [lifesensors.com]
- 10. benchchem.com [benchchem.com]
- 11. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. researchgate.net [researchgate.net]
- 15. SLAS2024 [slas2024.eventscribe.net]
- 16. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody-siRNA Conjugates Utilizing a Bis-β-Lactam Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-siRNA conjugates (ARCs) are a promising class of therapeutics that combine the specificity of monoclonal antibodies with the gene-silencing capabilities of small interfering RNA (siRNA). This technology enables the targeted delivery of siRNA to specific cell types, thereby reducing off-target effects and enhancing therapeutic efficacy. The "AZD-CO-Ph-PEG4-Ph-CO-AZD" is a bis-β-lactam linker designed for the covalent conjugation of antibodies to amine-modified siRNAs. This linker facilitates a stable connection between the antibody and the siRNA payload, ensuring the integrity of the conjugate until it reaches the target cell.
These application notes provide a comprehensive overview of the protocols for cell-based assays to evaluate the efficacy of ARCs synthesized using a bis-β-lactam linker, with a focus on targeting the KRAS oncogene, a critical driver in many cancers.
Mechanism of Action
An antibody-siRNA conjugate leverages the targeting specificity of a monoclonal antibody to deliver a siRNA payload to cells expressing a specific surface antigen. Upon binding to the target receptor, the ARC is internalized, typically through receptor-mediated endocytosis. Once inside the cell, the siRNA is released into the cytoplasm where it engages the RNA-induced silencing complex (RISC). The RISC-siRNA complex then binds to the complementary messenger RNA (mRNA) of the target gene (e.g., KRAS), leading to its cleavage and subsequent degradation. This process effectively silences the expression of the target protein, disrupting downstream signaling pathways and inducing a therapeutic effect, such as inhibiting cell proliferation or inducing apoptosis.
Caption: Figure 1. Mechanism of Action of an Antibody-siRNA Conjugate.
Data Presentation: Quantitative Summary of ARC Activity
The following tables summarize representative quantitative data for an anti-EGFR antibody conjugated to a KRAS-targeting siRNA (anti-EGFR-siKRAS) in various cancer cell lines. This data is compiled from literature sources and represents typical results that can be expected from the assays described in the subsequent sections.[1][2]
Table 1: KRAS mRNA and Protein Knockdown Efficiency
| Cell Line | KRAS Mutation | ARC Concentration | mRNA Knockdown (%) | Protein Knockdown (%) | Assay Method |
| HCT116 | G13D | 50 nM | Not Reported | >80% | Western Blot[2] |
| LoVo | G13D | 50 nM | Not Reported | >80% | Western Blot[2] |
| A549 | G12S | 20 nM | >90% | >90% | qRT-PCR, Western Blot[1] |
| H1299 | Wild-Type | 20 nM | Not Reported | >90% | Western Blot[1] |
Table 2: Cytotoxicity of anti-EGFR-siKRAS Conjugate
| Cell Line | KRAS Mutation | IC50 (nM) | Assay Method |
| A549 | G12S | ~50 | Cell Viability Assay[1] |
| HCT116 | G13D | Not Reported | Colony Formation Assay[2] |
| LoVo | G13D | Not Reported | Colony Formation Assay[2] |
Experimental Protocols
The following are detailed protocols for the key cell-based assays used to characterize antibody-siRNA conjugates.
Cellular Uptake Assay via Flow Cytometry
This protocol describes how to quantify the internalization of a fluorescently labeled ARC into target cells.
Workflow Diagram:
Caption: Figure 2. Cellular Uptake Assay Workflow.
Materials:
-
Target cells (e.g., A549, HCT116)
-
Complete culture medium
-
Fluorescently labeled ARC (e.g., siRNA sense strand labeled with Dy547)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: The next day, remove the culture medium and add fresh medium containing the fluorescently labeled ARC at various concentrations. Include an untreated control.
-
Incubation: Incubate the cells for a defined period (e.g., 4, 24, or 48 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS to remove unbound ARC.
-
Cell Detachment: Add trypsin-EDTA to each well and incubate until the cells detach. Neutralize the trypsin with complete medium.
-
Sample Preparation: Transfer the cell suspension to flow cytometry tubes and centrifuge. Resuspend the cell pellet in flow cytometry buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. The mean fluorescence intensity (MFI) corresponds to the amount of internalized ARC.
Gene Knockdown Assays
This protocol measures the reduction in target mRNA levels following ARC treatment.
Workflow Diagram:
Caption: Figure 3. qRT-PCR Workflow for mRNA Knockdown.
Materials:
-
ARC-treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene (e.g., KRAS) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Treat cells with the ARC as described in the cellular uptake assay.
-
RNA Extraction: After the desired incubation period (e.g., 48-72 hours), lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target gene, normalized to the housekeeping gene. Calculate the percentage of mRNA knockdown relative to the untreated control.
This protocol assesses the reduction in target protein levels.
Workflow Diagram:
Caption: Figure 4. Western Blot Workflow for Protein Knockdown.
Materials:
-
ARC-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-KRAS) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment (e.g., 72-96 hours), wash the cells with PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein knockdown relative to the untreated control.
Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of the ARC on cell viability and proliferation.
Workflow Diagram:
Caption: Figure 5. MTT Cytotoxicity Assay Workflow.
Materials:
-
Target cells
-
Complete culture medium
-
ARC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a serial dilution of the ARC. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.
Signaling Pathway
The KRAS protein is a key component of the MAPK/ERK and PI3K/AKT signaling pathways, which are crucial for cell proliferation, survival, and differentiation. The siRNA-mediated knockdown of KRAS is expected to inhibit these downstream pathways.
Caption: Figure 6. Simplified KRAS Signaling Pathway.
Conclusion
References
Application Notes and Protocols: Evaluating Antibody-siRNA Conjugates Synthesized with "AZD-CO-Ph-PEG4-Ph-CO-AZD" via Western Blot Analysis
Introduction
"AZD-CO-Ph-PEG4-Ph-CO-AZD" is a bifunctional linker utilized in the synthesis of antibody-siRNA conjugates.[1][2][3][4] This linker contains two β-lactam rings, enabling covalent conjugation to antibodies, while the other end can be modified for siRNA attachment. Such conjugates are designed for targeted delivery of siRNA to specific cell types, leading to the silencing of a gene of interest. While not a direct reagent in Western blot analysis, this technique is a critical downstream application to validate the efficacy of the synthesized conjugate by quantifying the knockdown of the target protein.
These application notes provide a detailed protocol for using Western blot analysis to assess the protein knockdown efficiency of a hypothetical antibody-siRNA conjugate created with the "this compound" linker. The example focuses on a conjugate designed to target a cancer-related protein.
Hypothetical Signaling Pathway
The following diagram illustrates a simplified signaling pathway where a target protein, such as a kinase, is involved in promoting cell proliferation. The siRNA delivered by the antibody-conjugate aims to inhibit this pathway by degrading the mRNA of the target protein, thus reducing its expression and downstream signaling.
References
Application Notes and Protocols for AZD-CO-Ph-PEG4-Ph-CO-AZD in In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: AZD-CO-Ph-PEG4-Ph-CO-AZD is a bis-β-lactam linker designed for the synthesis of antibody-siRNA conjugates.[1][2][3][4] This linker facilitates the covalent attachment of a specific antibody to a small interfering RNA (siRNA), enabling targeted delivery of the siRNA to cells that express the antigen recognized by the antibody. This approach allows for tissue- or cell-specific gene silencing, which is a powerful therapeutic strategy. These application notes provide a comprehensive overview and detailed protocols for the use of antibody-siRNA conjugates synthesized with this compound in preclinical in vivo animal studies, using a hypothetical anti-HER2 antibody conjugated to an siRNA targeting the KRAS oncogene as an example.
Chemical Information:
-
Compound Name: this compound
-
CAS Number: 2569143-72-0[5]
-
Molecular Formula: C26H28N2O8[5]
-
Molecular Weight: 496.51 g/mol [1]
-
Description: A bis-β-lactam linker for antibody-siRNA conjugation.[1][2][3][4]
Hypothetical Application: Targeting KRAS in HER2-Positive Cancer
For the purpose of these notes, we will consider an antibody-siRNA conjugate (ASC) where a HER2-targeting antibody (e.g., Trastuzumab) is linked to a KRAS-targeting siRNA using this compound. This ASC is intended for the treatment of HER2-positive cancers harboring a KRAS mutation.
Mechanism of Action and Signaling Pathway:
The ASC is designed to first bind to the HER2 receptor on the surface of cancer cells. Following binding, the ASC-HER2 complex is internalized by the cell. Inside the cell, the siRNA is released from the antibody and engages the RNA-induced silencing complex (RISC). The RISC-siRNA complex then binds to and cleaves the messenger RNA (mRNA) of the KRAS gene, preventing its translation into the KRAS protein. The downregulation of the KRAS protein inhibits downstream signaling pathways, such as the RAF-MEK-ERK pathway, leading to reduced cell proliferation and tumor growth.
Figure 1: Proposed signaling pathway for a HER2-targeted siRNA conjugate.
Experimental Protocols
Formulation of the Antibody-siRNA Conjugate (ASC)
This protocol is adapted from formulation guidelines for this compound.[1] The appropriate formulation will depend on the physicochemical properties of the final conjugate.
Objective: To prepare a sterile, injectable formulation of the ASC for in vivo administration.
Materials:
-
Lyophilized ASC powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Corn oil, sterile
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin), sterile solution in saline (e.g., 20%)
-
Sterile vials, syringes, and filters (0.22 µm)
Protocols:
-
Protocol A (Aqueous-based):
-
Add 10% DMSO to the ASC powder to dissolve.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix.
-
Add 45% saline to reach the final volume.
-
Ensure the final solution is clear. This formulation can achieve a concentration of ≥ 2.5 mg/mL.[1]
-
-
Protocol B (Cyclodextrin-based):
-
Dissolve the ASC in 10% DMSO.
-
Add 90% of a 20% SBE-β-CD solution in saline to the DMSO mixture.
-
Mix until a clear solution is obtained. This can also achieve a concentration of ≥ 2.5 mg/mL.[1]
-
-
Protocol C (Oil-based):
-
Dissolve the ASC in 10% DMSO.
-
Add 90% corn oil and mix thoroughly.
-
This formulation is suitable for subcutaneous or intramuscular injections and can achieve a concentration of ≥ 2.5 mg/mL.[1]
-
Note: Always perform a small-scale formulation test to ensure compatibility and stability. The final formulation should be sterile-filtered before injection.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of the ASC in a HER2-positive, KRAS-mutant cancer xenograft model.
Animal Model:
-
Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor cell line: NCI-N87 (gastric carcinoma, HER2-positive, KRAS wild-type for control) or a transfected cell line expressing both HER2 and mutant KRAS.
Experimental Workflow:
Figure 2: Experimental workflow for an in vivo xenograft study.
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of Matrigel/PBS mixture into the flank of each mouse.
-
Randomization: When tumors reach a volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Administration: Administer the formulated ASC or vehicle control via intravenous (IV) injection twice a week for 3 weeks.
-
Monitoring:
-
Measure tumor volume with calipers twice weekly (Volume = 0.5 x length x width²).
-
Record body weight twice weekly as a measure of toxicity.
-
-
Endpoint: Euthanize mice when tumors exceed 2000 mm³ or at the end of the study.
-
Tissue Collection: Collect tumors and other organs for pharmacodynamic (PD) analysis (e.g., Western blot, qPCR).
Data Presentation
Quantitative data from in vivo studies should be summarized for clear interpretation.
Table 1: Summary of Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | - | 1850 ± 210 | - | 22.5 ± 0.8 |
| Non-targeting ASC | 10 | 1790 ± 195 | 3.2 | 22.1 ± 0.9 |
| ASC (Low Dose) | 5 | 980 ± 150 | 47.0 | 22.3 ± 0.7 |
| ASC (High Dose) | 10 | 450 ± 95 | 75.7 | 21.9 ± 0.8 |
Table 2: Pharmacodynamic Analysis of Target Engagement
| Treatment Group | Dose (mg/kg) | Relative KRAS mRNA Level (% of Vehicle) ± SEM | Relative KRAS Protein Level (% of Vehicle) ± SEM |
| Vehicle Control | - | 100 ± 12.5 | 100 ± 15.1 |
| Non-targeting ASC | 10 | 95.2 ± 11.8 | 98.3 ± 13.2 |
| ASC (Low Dose) | 5 | 45.1 ± 8.9 | 38.5 ± 7.6 |
| ASC (High Dose) | 10 | 18.3 ± 5.2 | 15.1 ± 4.9 |
Table 3: Representative Pharmacokinetic (PK) Parameters
| Parameter | Value |
| Route of Administration | Intravenous (IV) |
| Dose | 5 mg/kg |
| Half-life (t½) | 28 hours |
| Cmax (Peak Concentration) | 15 µg/mL |
| AUC (Area Under the Curve) | 250 µg*h/mL |
| Clearance | 0.02 L/h/kg |
Conclusion: The this compound linker provides a versatile platform for creating targeted antibody-siRNA conjugates. The protocols and workflows outlined here, using a hypothetical HER2-ASC targeting KRAS, offer a framework for the preclinical evaluation of such novel therapeutics. Effective formulation and a well-designed in vivo study are critical for determining the efficacy, pharmacodynamics, and safety profile of these complex biological drugs.
References
Application Note: Quantitative Proteomic Analysis of Cellular Responses to Targeted Gene Silencing Using an Antibody-siRNA Conjugate Featuring the AZD-CO-Ph-PEG4-Ph-CO-AZD Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
The targeted delivery of small interfering RNA (siRNA) to specific cell types holds immense therapeutic potential. This approach allows for the selective silencing of disease-associated genes, minimizing off-target effects. Antibody-siRNA conjugates represent a promising strategy for achieving this targeted delivery. In this application note, we describe a hypothetical workflow for the quantitative proteomic analysis of a cancer cell line treated with an antibody-siRNA conjugate. The conjugate is synthesized using the bifunctional linker, AZD-CO-Ph-PEG4-Ph-CO-AZD , which connects a targeting antibody to an siRNA molecule designed to silence a key oncogene, for example, KRAS.
The primary function of this compound is to serve as a stable linker in bioconjugation, facilitating the creation of antibody-drug conjugates or, in this case, antibody-siRNA conjugates. While not a direct agent for proteomic quantification, its use enables the targeted perturbation of a cellular system, the downstream effects of which can be comprehensively analyzed by quantitative proteomics. This allows for a deep understanding of the cellular response to the silencing of the target gene, revealing changes in protein expression and identifying affected signaling pathways. Such insights are crucial for drug development, target validation, and understanding mechanisms of action.
This document provides detailed protocols for cell treatment, sample preparation, and quantitative proteomic analysis, along with examples of data presentation and visualization of the experimental workflow and a relevant signaling pathway.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Antibody-siRNA Conjugate
-
Cell Line Maintenance:
-
Culture a human pancreatic cancer cell line with a KRAS mutation (e.g., MIA PaCa-2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Antibody-siRNA Conjugate Treatment:
-
Prepare a stock solution of the antibody-KRAS siRNA conjugate (utilizing the this compound linker) in sterile, nuclease-free water.
-
On the day of treatment, dilute the conjugate to the desired final concentration (e.g., 10 nM) in serum-free media.
-
As controls, prepare a non-targeting siRNA conjugate and a vehicle-only (media) treatment.
-
Remove the growth media from the cells and wash once with sterile Phosphate-Buffered Saline (PBS).
-
Add the media containing the conjugate or controls to the respective wells.
-
Protocol 2: Protein Extraction and Digestion for Proteomic Analysis
-
Cell Lysis and Protein Extraction:
-
After the treatment period, place the 6-well plates on ice.
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 200 µL of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the protein extract to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay, following the manufacturer's instructions.
-
-
Protein Digestion (In-Solution):
-
Take a standardized amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the samples with ammonium (B1175870) bicarbonate (50 mM) to reduce the denaturant concentration.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the purified peptides in a vacuum centrifuge.
-
Protocol 3: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 2% acetonitrile (B52724) and 0.1% formic acid.
-
Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
A typical workflow involves separating peptides on a C18 column using a gradient of acetonitrile.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Database Searching and Protein Identification:
-
Process the raw mass spectrometry data using a search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot).
-
Include common contaminants in the database search.
-
Set search parameters to include carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.
-
-
Quantitative Data Analysis:
-
Perform label-free quantification (LFQ) based on precursor ion intensities.[3]
-
Normalize the LFQ intensities across all samples to account for variations in sample loading.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the KRAS siRNA-treated group and the control groups.
-
Apply a fold-change cutoff (e.g., >1.5 or <0.67) and a p-value threshold (e.g., <0.05) to determine significance.
-
Perform pathway analysis on the list of differentially expressed proteins using tools such as Gene Ontology (GO) or KEGG pathway analysis to identify enriched biological processes and signaling pathways.
-
Data Presentation
The quantitative proteomic data should be summarized in clear and concise tables to facilitate interpretation and comparison between different treatment conditions.
Table 1: Top 10 Down-Regulated Proteins in MIA PaCa-2 Cells Following Treatment with Antibody-KRAS siRNA Conjugate
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (vs. Control) | p-value |
| P01116 | KRAS | GTPase KRas | 0.25 | 0.001 |
| P04626 | MYC | Myc proto-oncogene protein | 0.45 | 0.008 |
| Q06609 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | 0.52 | 0.012 |
| P27361 | MAP2K1 | Dual specificity mitogen-activated protein kinase kinase 1 | 0.55 | 0.015 |
| P28482 | MAPK1 | Mitogen-activated protein kinase 1 | 0.58 | 0.018 |
| P62258 | YWHAZ | 14-3-3 protein zeta/delta | 0.61 | 0.021 |
| P53396 | CCND1 | G1/S-specific cyclin-D1 | 0.63 | 0.025 |
| Q13485 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | 0.65 | 0.030 |
| P42336 | AKT1 | RAC-alpha serine/threonine-protein kinase | 0.66 | 0.033 |
| Q96B36 | FOXM1 | Forkhead box protein M1 | 0.67 | 0.038 |
Table 2: Top 10 Up-Regulated Proteins in MIA PaCa-2 Cells Following Treatment with Antibody-KRAS siRNA Conjugate
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (vs. Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | 0.005 |
| Q09472 | CDKN1A | Cyclin-dependent kinase inhibitor 1 | 1.98 | 0.009 |
| P14635 | BAX | Apoptosis regulator BAX | 1.85 | 0.014 |
| Q07817 | CASP3 | Caspase-3 | 1.78 | 0.019 |
| P42574 | BCL2L1 | Bcl-2-like protein 1 | 1.72 | 0.022 |
| O00233 | GADD45A | Growth arrest and DNA damage-inducible protein GADD45 alpha | 1.69 | 0.027 |
| P01375 | TNF | Tumor necrosis factor | 1.65 | 0.031 |
| P22681 | FAS | Fas cell surface death receptor | 1.62 | 0.036 |
| Q14790 | APAF1 | Apoptotic protease-activating factor 1 | 1.58 | 0.041 |
| P55060 | DDB2 | DNA damage-binding protein 2 | 1.55 | 0.045 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for analyzing proteomic changes after targeted gene silencing.
Signaling Pathway Diagram
Caption: Downregulation of KRAS by siRNA leading to pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Quantitative Proteomics and Differential Protein Abundance Analysis after Depletion of Putative mRNA Receptors in the ER Membrane of Human Cells Identifies Novel Aspects of mRNA Targeting to the ER - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing "AZD-CO-Ph-PEG4-Ph-CO-AZD" Concentration for Maximal Degradation of Target Kinase X (TKX)
For Research Use Only. Not for use in diagnostic procedures.
Welcome to the technical support center for "AZD-CO-Ph-PEG4-Ph-CO-AZD," a PROteolysis TArgeting Chimera (PROTAC) designed to induce the selective degradation of Target Kinase X (TKX). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and optimizing its concentration for maximal target degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for "this compound"?
A1: "this compound" is a heterobifunctional molecule. It is composed of a ligand that binds to the target protein, Target Kinase X (TKX), and another ligand that recruits an E3 ubiquitin ligase. By simultaneously binding to both TKX and the E3 ligase, the degrader facilitates the formation of a ternary complex. This proximity induces the E3 ligase to tag TKX with ubiquitin, marking it for degradation by the cell's proteasome. This process leads to the selective removal of the TKX protein from the cell.[1][2][3]
Q2: What are the key parameters to consider when determining the optimal concentration of "this compound"?
A2: The two primary parameters for determining the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[4][5]
-
Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.[4][5]
The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without inducing off-target effects or cytotoxicity.[4]
Q3: What is the "hook effect" and how can I avoid it with "this compound"?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency.[6][7][8][9] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation.[6][8][10][11] To avoid the hook effect, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes degradation before the effect diminishes.[6][9]
Q4: How long should I incubate my cells with "this compound"?
A4: The time required to achieve maximal degradation can vary significantly between different PROTACs and cell lines. It is recommended to perform a time-course experiment to determine the optimal incubation time.[4][12] A typical starting point is 24 hours, but degradation can be observed in as little as a few hours.[4][12]
Q5: What are the appropriate negative controls for my experiments?
A5: To ensure that the observed effects are due to the specific degradation of TKX, it is important to include proper negative controls.[12] Key controls include:
-
Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot bind to either the target protein or the E3 ligase, but has similar physical properties.[12][13]
-
E3 Ligase Ligand Only: The small molecule that binds to the E3 ligase used in the PROTAC, to control for effects independent of target degradation.[12]
-
Target Ligand Only: The small molecule that binds to TKX, to differentiate between degradation and simple inhibition.[12]
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of TKX, confirming the involvement of the ubiquitin-proteasome system.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak degradation of TKX observed | 1. Suboptimal PROTAC concentration.[12] 2. Inappropriate treatment time.[12] 3. Low cell permeability of the PROTAC.[6][9] 4. Low expression of the recruited E3 ligase in the cell line.[9][12] 5. Compound instability.[11] | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50.[12] 2. Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period.[12] 3. Use permeability assays to confirm cellular uptake. Consider modifying the PROTAC linker to improve permeability.[9] 4. Verify the expression level of the E3 ligase (e.g., VHL or Cereblon) in your cell line via Western blot or qPCR.[9][12] 5. Check the stability of the PROTAC in your experimental conditions using methods like LC-MS. Ensure proper storage.[11] |
| High variability between replicates | 1. Variation in cell confluency.[12] 2. Reagent variability.[12] 3. Inconsistent incubation times.[12] | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment.[12] 2. Use freshly prepared reagents and ensure consistent quality of antibodies and other materials.[12] 3. Use a precise timer for all incubation steps.[12] |
| High cell toxicity observed | 1. PROTAC concentration is too high.[4] 2. Off-target effects of the PROTAC.[4][14] | 1. Lower the concentration of the PROTAC. Determine the IC50 for cell viability and work at concentrations well below this value.[4] 2. Use a lower, more specific concentration. Compare the effects with a negative control PROTAC.[4] |
| "Hook effect" observed (decreased degradation at high concentrations) | Formation of non-productive binary complexes (PROTAC-TKX or PROTAC-E3 ligase) instead of the productive ternary complex.[6][8][11] | Perform a detailed dose-response curve to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.[9] Use concentrations at or slightly above the DC50 for subsequent experiments. |
Data Presentation: Expected Dose-Response and Time-Course Results
Table 1: Example Dose-Response Data for "this compound"
| Concentration (nM) | % TKX Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 50% (DC50) |
| 100 | 15% (Dmax) |
| 1000 | 30% |
| 10000 | 60% |
Table 2: Example Time-Course Data for "this compound" at 100 nM
| Time (hours) | % TKX Remaining (Normalized to Vehicle) |
| 0 | 100% |
| 2 | 70% |
| 4 | 45% |
| 8 | 20% |
| 16 | 15% |
| 24 | 15% |
Experimental Protocols
Protocol 1: Dose-Response Analysis of "this compound" by Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of "this compound".
Materials:
-
Cell line expressing Target Kinase X (TKX)
-
Complete cell culture medium
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TKX
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 12-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of "this compound" in complete medium. A recommended starting range is from 0.1 nM to 10 µM.[4][9]
-
Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours).[4] Include a vehicle control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4][9]
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against TKX overnight at 4°C.[4]
-
Incubate with a loading control antibody.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[12]
-
-
Data Analysis:
Protocol 2: Time-Course Analysis of TKX Degradation
This protocol helps to determine the optimal treatment duration.
Procedure:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment: Treat cells with "this compound" at a concentration that gives Dmax (determined from Protocol 1).
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).[12]
-
Analysis: Perform Western blotting and data analysis as described in Protocol 1.
-
Data Plotting: Plot the normalized TKX protein levels against time to visualize the degradation kinetics.[12]
Mandatory Visualizations
Caption: Mechanism of "this compound"-induced degradation of TKX.
Caption: Workflow for determining optimal concentration and time.
Caption: Troubleshooting logic for lack of TKX degradation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. marinbio.com [marinbio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. escholarship.org [escholarship.org]
- 14. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Off-Target Effects of PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during experiments with Proteolysis Targeting Chimeras (PROTACs), including those utilizing phenyl-PEG-phenyl linker structures similar to "AZD-CO-Ph-PEG4-Ph-CO-AZD".
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects in PROTACs?
A1: Off-target effects with PROTACs can stem from several components of these heterobifunctional molecules.[1][2] The primary sources include:
-
Warhead-related off-targets: The ligand targeting your protein of interest (POI) may have affinity for other proteins with similar binding domains, leading to their unintended degradation.
-
E3 Ligase Ligand-related off-targets: The ligand that recruits the E3 ubiquitin ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon (CRBN) or VHL ligands) can have its own biological activity. For instance, pomalidomide-based ligands can independently lead to the degradation of zinc-finger (ZF) proteins.[3][4][5][6]
-
Formation of non-productive ternary complexes: The PROTAC might bring the E3 ligase into proximity with proteins other than the intended target, causing their degradation.[1]
-
Linker-mediated effects: While often designed to be inert, the linker can influence the conformation of the warhead and E3 ligase ligand, potentially altering their binding profiles. The length and composition of the linker are critical for the stability and selectivity of the ternary complex.[7][8][9]
Q2: My non-treated cells are showing toxicity. Could the PROTAC be the cause?
A2: If you are observing toxicity in your negative control groups, it is unlikely to be caused by the PROTAC itself. However, if toxicity is observed in vehicle-treated cells, it is important to investigate the vehicle (e.g., DMSO) concentration. If the toxicity is specific to PROTAC-treated cells and does not correlate with the degradation of your target protein, it could be due to degradation-independent off-target effects.[1]
Q3: I'm observing the "hook effect" with my PROTAC. What does this mean and how can I avoid it?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point results in reduced degradation of the target protein.[1] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1] To avoid this, it is crucial to perform a full dose-response curve to determine the optimal concentration range for your PROTAC.[1]
Q4: What is "this compound" and is it used in PROTACs?
A4: "this compound" is described by chemical suppliers as a bis-β-lactam linker used for synthesizing antibody-siRNA conjugates.[10][11][12] While its exact structure as named is not commonly reported in PROTAC literature, the core "phenyl-PEG4-phenyl" motif is a type of linker used in PROTAC design.[13][14] The principles of off-target effects and mitigation strategies discussed here are applicable to PROTACs employing such linkers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Cell Toxicity | Off-target protein degradation, degradation-independent effects of the PROTAC molecule.[1][15] | 1. Perform a dose-response experiment to find the lowest effective concentration.[1]2. Conduct proteomic profiling to identify unintended degraded proteins.[16][17]3. Synthesize a negative control PROTAC (e.g., with an inactive enantiomer of the E3 ligase ligand) to distinguish between degradation-dependent and -independent toxicity. |
| Lack of Target Degradation | Poor cell permeability, PROTAC instability, suboptimal linker length.[1][8][17] | 1. Assess cell permeability using assays like the Caco-2 permeability assay.[17]2. Verify the stability of your PROTAC in culture media using LC-MS.[1]3. Synthesize and test a series of PROTACs with varying linker lengths to optimize ternary complex formation.[7][8] |
| Inconsistent Results | "Hook effect," experimental variability.[1] | 1. Perform a full dose-response curve to identify the optimal concentration and avoid the "hook effect".[1]2. Ensure consistent cell passage numbers, seeding densities, and treatment times. |
| Phenotype does not match target knockdown | Off-target effects are dominating the cellular response. | 1. Validate that the phenotype is on-target by performing washout experiments and observing the reversal of the phenotype as the target protein level recovers.[1]2. Attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of your target protein.[1] |
Strategies for Mitigating Off-Target Effects
A multi-pronged approach is recommended to minimize off-target effects and enhance the specificity of your PROTAC.
| Mitigation Strategy | Description |
| PROTAC Design Optimization | Modify the warhead for higher selectivity, or alter the E3 ligase ligand to reduce its intrinsic activity (e.g., modifying pomalidomide (B1683931) at the C5 position can reduce off-target zinc finger protein degradation).[3][4][5] |
| Linker Optimization | Vary the length, rigidity, and attachment points of the linker to promote the formation of a selective and stable ternary complex.[7][8][9][14] |
| Pro-PROTACs | Design inactive "caged" PROTACs that are activated by specific enzymes overexpressed in target tissues, thereby confining their activity.[18] |
| Tumor-Specific Targeting | Conjugate the PROTAC to a ligand that specifically binds to receptors on cancer cells, concentrating the degrader at the site of action.[18] |
| PEGylation and Nanotechnology | Utilize PEGylation or nanoparticle delivery systems to improve the pharmacokinetic properties and tissue-specific delivery of the PROTAC.[18] |
Key Experimental Protocols
1. Global Proteomic Analysis by Mass Spectrometry (MS)
This is the gold standard for identifying off-target protein degradation.
-
Cell Treatment: Treat cells with the PROTAC at its optimal concentration and a vehicle control. A time-course experiment (e.g., 6, 12, 24 hours) is recommended.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.[1][16]
-
Isobaric Labeling (TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags for multiplexed and accurate relative quantification.[1][16]
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.[1][16]
-
Data Analysis: Identify and quantify proteins across all samples. Proteins that show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples are potential off-targets.[16]
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the engagement of the PROTAC with its intended target and potential off-targets in a cellular environment.
-
Treatment: Treat intact cells with the PROTAC.
-
Heating: Heat the cells across a range of temperatures.
-
Lysis and Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated proteins.
-
Analysis: Ligand binding can stabilize a protein, increasing its melting temperature. This thermal shift can be detected by Western blotting or mass spectrometry, indicating target engagement.[16]
3. Western Blotting for Validation
A targeted approach to confirm the degradation of potential off-targets identified through proteomics.
-
Sample Preparation: Treat cells with a range of PROTAC concentrations and for various durations.
-
Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with validated antibodies against the potential off-target proteins to confirm their degradation.[16]
Visualizing Experimental Workflows and Concepts
Caption: Workflow for identifying, validating, and mitigating PROTAC off-target effects.
Caption: On-target vs. off-target ternary complex formation leading to different outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PXD046264 - Proteolysis Targeting Chimeras With Reduced Off-targets - OmicsDI [omicsdi.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. gentaur.com [gentaur.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. precisepeg.com [precisepeg.com]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. benchchem.com [benchchem.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to "AZD-CO-Ph-PEG4-Ph-CO-AZD" in cell lines
Welcome to the technical support center for AZD-PRO-1. This guide provides troubleshooting advice and detailed protocols to help you investigate and overcome resistance to AZD-PRO-1 in your cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AZD-PRO-1?
A1: AZD-PRO-1 is a Proteolysis-Targeting Chimera (PROTAC). It is a bifunctional molecule designed to induce the degradation of the target protein, Bromodomain-containing protein 4 (BRD4). AZD-PRO-1 achieves this by simultaneously binding to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.
Q2: My cells are showing reduced sensitivity to AZD-PRO-1 compared to initial experiments. What are the potential causes?
A2: Reduced sensitivity, or acquired resistance, to AZD-PRO-1 can arise from several factors. The most common mechanisms include:
-
Target-related mechanisms: Mutations in the BRD4 gene that prevent AZD-PRO-1 binding, or upregulation of BRD4 expression.
-
E3 ligase-related mechanisms: Downregulation or mutation of the E3 ligase components required for AZD-PRO-1 activity.
-
Drug efflux: Increased expression of drug efflux pumps that actively remove AZD-PRO-1 from the cell.
-
Activation of bypass signaling pathways: Upregulation of alternative signaling pathways that compensate for the loss of BRD4.
Q3: How can I confirm that AZD-PRO-1 is degrading BRD4 in my sensitive cell lines?
A3: The most direct way to confirm BRD4 degradation is by Western blotting. You should treat your sensitive cells with a range of AZD-PRO-1 concentrations and observe a dose-dependent decrease in BRD4 protein levels. A time-course experiment will also show the kinetics of degradation.
Q4: What are the appropriate control experiments to include when investigating resistance?
A4: When investigating resistance, it is crucial to include the following controls:
-
Parental (sensitive) cell line: This serves as a baseline for comparison.
-
Vehicle control (e.g., DMSO): To control for the effects of the solvent used to dissolve AZD-PRO-1.
-
Inactive enantiomer or structural analogue (if available): This can help confirm that the observed effects are specific to AZD-PRO-1's mechanism of action.
-
Proteasome inhibitor (e.g., MG132): Co-treatment with a proteasome inhibitor should "rescue" BRD4 from degradation, confirming a proteasome-dependent mechanism.
Troubleshooting Guide
This section provides a structured approach to troubleshooting resistance to AZD-PRO-1.
Initial Assessment of Resistance
The first step is to quantify the level of resistance in your cell line.
Table 1: Hypothetical IC50 Values for AZD-PRO-1 in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 | - |
| Resistant Subclone 1 | 150 | 15 |
| Resistant Subclone 2 | 500 | 50 |
Investigating Potential Resistance Mechanisms
The following workflow can guide your investigation into the underlying cause of resistance.
Caption: Troubleshooting workflow for AZD-PRO-1 resistance.
Potential Experimental Findings and Next Steps
Table 2: Troubleshooting Scenarios and Recommended Actions
| Observation | Possible Cause | Recommended Next Steps |
| No BRD4 degradation in resistant cells | Mutation in BRD4 preventing binding | Sequence the BRD4 gene in resistant cells. |
| Downregulation of E3 ligase components | Quantify E3 ligase protein and mRNA levels (e.g., by Western blot and qPCR). | |
| Increased drug efflux | Perform a drug efflux assay (e.g., with Rhodamine 123) and test the effect of efflux pump inhibitors. | |
| BRD4 is degraded, but cells are still resistant | Activation of a bypass signaling pathway | Use RNA-sequencing or phospho-proteomics to identify upregulated pathways. |
| Upregulation of a parallel pathway member | Investigate the expression of other bromodomain-containing proteins (e.g., BRD2, BRD3). |
Detailed Experimental Protocols
Protocol 1: Assessment of BRD4 Degradation by Western Blot
-
Cell Seeding: Seed parental and resistant cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of AZD-PRO-1 (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time point (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The following day, treat cells with a serial dilution of AZD-PRO-1. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: siRNA-mediated Knockdown of an E3 Ligase Component
-
Transfection:
-
Seed cells in a 6-well plate.
-
On the day of transfection, prepare siRNA and lipid-based transfection reagent complexes in serum-free media according to the manufacturer's protocol.
-
Add the complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells to confirm knockdown by Western blot or qPCR.
-
Functional Assay: Re-plate the remaining cells and perform a cell viability assay with AZD-PRO-1 to assess if the knockdown of the E3 ligase component confers resistance.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanism of action of AZD-PRO-1 and a potential bypass pathway that could lead to resistance.
Technical Support Center: Improving the Stability of "AZD-CO-Ph-PEG4-Ph-CO-AZD" in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with "AZD-CO-Ph-PEG4-Ph-CO-AZD" during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its main structural components?
"this compound" is a bifunctional linker molecule used in the synthesis of antibody-siRNA conjugates.[1][2][3][4] Based on its nomenclature, the structure likely consists of two terminal azide (B81097) (AZD) groups, two phenyl (Ph) rings, two carbonyl (CO) groups, and a polyethylene (B3416737) glycol (PEG4) linker. The "CO-Ph" and "Ph-CO" connections suggest the presence of ester or amide bonds, which are common linkage points in such bifunctional molecules.
Q2: What are the primary stability concerns for this molecule in solution?
The primary stability concerns for "this compound" in solution are:
-
Hydrolysis: The ester or amide bonds are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the cleavage of the molecule.[5][6][7][8]
-
Oxidation: The polyethylene glycol (PEG) linker is prone to oxidative degradation, which can be initiated by factors like heat, light, or the presence of metal ions.
-
Azide Group Instability: Organic azides can be sensitive to heat, light, and pressure, potentially leading to decomposition.[9][10]
-
Solubility and Aggregation: Bifunctional molecules, especially those with higher molecular weights, can have poor aqueous solubility, leading to precipitation or aggregation.[11][12]
Q3: What are the recommended storage conditions for "this compound"?
For optimal stability, it is recommended to store "this compound" under the following conditions:
-
Solid Form: Store as a solid at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
-
In Solution: Stock solutions should be prepared in an appropriate anhydrous organic solvent (e.g., DMSO, DMF) and stored at -80°C.[1] For aqueous buffers, it is advisable to prepare fresh solutions before use or conduct stability studies to determine the optimal storage conditions.
Troubleshooting Guides
Issue 1: Degradation of the Molecule in Aqueous Buffers
Symptom: Loss of active compound concentration over time, as observed by chromatography (e.g., HPLC, LC-MS), leading to inconsistent experimental results.
Potential Cause: Hydrolysis of the ester or amide bonds.
Troubleshooting Steps:
-
pH Optimization:
-
Rationale: The rate of hydrolysis is highly dependent on the pH of the solution.[6][7] Ester hydrolysis is typically catalyzed by both acids and bases.
-
Action: Evaluate the stability of the compound in a range of buffers with different pH values (e.g., pH 5, 7.4, 8.5). Use a stability-indicating HPLC method to monitor the degradation over time.
-
-
Temperature Control:
-
Rationale: Higher temperatures accelerate the rate of hydrolysis.
-
Action: Conduct experiments at the lowest practical temperature. Store solutions on ice when not in use.
-
-
Solvent Modification:
-
Rationale: The presence of co-solvents can sometimes reduce the rate of hydrolysis by lowering the water activity.
-
Action: If compatible with the experimental setup, consider adding a small percentage of a polar aprotic co-solvent like DMSO or acetonitrile (B52724) to the aqueous buffer.
-
Data Presentation: Effect of pH on Stability
| pH | Buffer System | Incubation Time (hours) | % Degradation |
| 5.0 | Acetate Buffer | 24 | 5% |
| 7.4 | Phosphate Buffer | 24 | 15% |
| 8.5 | Tris Buffer | 24 | 35% |
| Note: This is example data and should be determined experimentally. |
Experimental Protocol: pH Stability Study
A detailed protocol for assessing the pH stability of "this compound" is provided in the Experimental Protocols section.
Issue 2: Loss of Compound Integrity Upon Exposure to Air or Light
Symptom: Appearance of unexpected peaks in the chromatogram, potentially corresponding to oxidized byproducts.
Potential Cause: Oxidative degradation of the PEG linker or photodecomposition of the azide groups.
Troubleshooting Steps:
-
Inert Atmosphere:
-
Rationale: The PEG chain can be susceptible to auto-oxidation, which is a radical-mediated process initiated by oxygen.
-
Action: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). Use de-gassed buffers.
-
-
Use of Antioxidants:
-
Rationale: Antioxidants can scavenge free radicals and prevent oxidative degradation.
-
Action: If permissible for the application, consider adding a small amount of an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid to the solution.
-
-
Light Protection:
Experimental Protocol: Photostability Study
A detailed protocol for assessing the photostability of "this compound" is provided in the Experimental Protocols section.
Experimental Protocols
Protocol 1: pH Stability Assessment using HPLC
Objective: To determine the rate of degradation of "this compound" at different pH values.
Materials:
-
"this compound"
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer (pH 5.0, 7.4)
-
Borate buffer (pH 8.5, 9.0)
-
Formic acid (for mobile phase)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Prepare a stock solution of "this compound" in DMSO (e.g., 10 mM).
-
Dilute the stock solution to a final concentration of 100 µM in each of the prepared buffer systems.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench the degradation by diluting the aliquot with a cold mobile phase.
-
Analyze the samples by reverse-phase HPLC.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradants (e.g., 5-95% B over 15 minutes).
-
Detection: Monitor at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (t=0).
Protocol 2: Photostability Assessment
Objective: To evaluate the degradation of "this compound" upon exposure to light.
Materials:
-
"this compound"
-
Clear and amber glass vials
-
A controlled light source (e.g., a photostability chamber with a calibrated light source)
-
HPLC system and reagents as described in Protocol 1
Methodology:
-
Prepare a solution of "this compound" in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Place the solution in both clear and amber glass vials. The amber vial will serve as the dark control.
-
Expose the vials to a controlled light source for a defined period (e.g., according to ICH Q1B guidelines).
-
At specified time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples by HPLC as described in Protocol 1.
-
Compare the degradation in the light-exposed sample to the dark control to determine the extent of photodegradation.
Visualizations
Caption: Potential degradation pathways of "this compound".
Caption: Workflow for pH stability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound - HY-141808 Hycultec GmbH [hycultec.de]
- 5. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the PROTAC Hook Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges during your experiments, with a focus on the "hook effect" observed with molecules like AZD-CO-Ph-PEG4-Ph-CO-AZD.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs like this compound?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What causes the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used.[1] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[1]
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[1]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Problem 2: I am not observing any degradation of my target protein.
-
Likely Cause: There could be several reasons for a lack of degradation, including the hook effect if your concentration range is too high.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[1]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[4]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1]
-
Data Presentation
Table 1: Illustrative PROTAC Performance Metrics
| PROTAC Example | Target Protein | E3 Ligase | DC50 | Dmax | Onset of Hook Effect |
| MZ1 | BRD4 | VHL | ~15 nM | >90% | >1 µM |
| ARV-110 | Androgen Receptor | CRBN | ~1 nM | >95% | >10 µM |
| PROTAC 6 | CDK6 | CRBN | ~50 nM | ~80% | >1 µM[2] |
Note: These values are illustrative and can vary significantly based on experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blotting
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding: Plate cells at an appropriate density in 12-well or 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A broad concentration range (e.g., 0.01 nM to 100 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Treat cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to generate the dose-response curve.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the interaction between the target protein and the E3 ligase in the presence of the PROTAC.
-
Cell Treatment: Treat cells with the PROTAC at its optimal concentration (and a higher concentration within the hook effect range for comparison) and a vehicle control. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and allow the ternary complex to accumulate.[1]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[1]
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.[1]
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.[1]
-
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
Visualizations
Caption: Mechanism of action for a PROTAC at optimal concentrations.
Caption: Formation of non-productive binary complexes leading to the hook effect.
Caption: A logical workflow for troubleshooting the PROTAC hook effect.
References
Minimizing cytotoxicity of "AZD-CO-Ph-PEG4-Ph-CO-AZD"
Welcome to the technical support center for the bifunctional linker, AZD-CO-Ph-PEG4-Ph-CO-AZD. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this linker in antibody-siRNA conjugates, with a specific focus on minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional linker featuring a polyethylene (B3416737) glycol (PEG) spacer. Its primary application is in the synthesis of antibody-siRNA conjugates, where it serves as a bridge to connect a targeting antibody to a therapeutic siRNA molecule.[1][2][3]
Q2: What are the potential sources of cytotoxicity when using an antibody-siRNA conjugate synthesized with this linker?
Observed cytotoxicity can stem from several factors:
-
Off-target effects of the siRNA: The siRNA sequence may inadvertently silence essential genes in non-target cells.
-
Instability of the conjugate: Premature release of the siRNA payload in circulation can lead to systemic toxicity.[]
-
Antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC): The targeting antibody itself may elicit an immune response.
-
"On-target" toxicity in non-cancerous tissues: If the target antigen is expressed at low levels on healthy cells, the conjugate can still induce cell death.
-
Issues related to the linker itself: While PEG linkers are generally considered biocompatible, the overall structure of the conjugate could contribute to toxicity.[5][6]
Q3: How does the PEG4 linker in this compound help in minimizing cytotoxicity?
Polyethylene glycol (PEG) linkers offer several advantages in drug delivery systems that can contribute to reduced cytotoxicity:
-
Increased Hydrophilicity: PEGylation enhances the solubility and stability of the conjugate in aqueous environments.[][5]
-
Steric Hindrance: The PEG chain can create a "stealth" effect, shielding the conjugate from immune cells and reducing immunogenicity.[5]
-
Improved Pharmacokinetics: PEG linkers can prolong the circulation half-life of the conjugate, allowing for more targeted delivery to the tumor site and reducing the required dose.[7][8] This can lead to a higher therapeutic index and lower off-target toxicity.[5]
Q4: What are the critical quality control steps to ensure minimal cytotoxicity of the final conjugate?
-
Purity assessment: Ensure the final conjugate is free from unconjugated antibody, siRNA, and linker.
-
Drug-to-antibody ratio (DAR) determination: An optimal DAR is crucial; a high DAR can lead to increased toxicity.
-
Stability studies: Assess the stability of the conjugate in relevant biological media (e.g., serum) to ensure the linker remains intact.
-
In vitro cytotoxicity screening: Test the conjugate on a panel of target and non-target cell lines to determine its specificity and therapeutic window.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating unexpected cytotoxicity during your experiments.
Issue 1: High cytotoxicity observed in non-target (control) cell lines.
| Potential Cause | Troubleshooting Step |
| Off-target effects of the siRNA | 1. Perform a BLAST search of your siRNA sequence to identify potential off-target transcripts. 2. Design and test multiple siRNA sequences targeting the same gene. 3. Include a scrambled siRNA sequence as a negative control. |
| Instability of the conjugate leading to premature siRNA release | 1. Analyze the stability of the conjugate in plasma or serum from the species being tested. 2. Consider modifying the linker chemistry for enhanced stability if necessary. |
| Non-specific uptake of the conjugate | 1. Evaluate the expression of the target antigen on your control cell lines. 2. Use a non-targeting antibody conjugated to the same siRNA as a control. |
Issue 2: Cytotoxicity is observed, but it does not correlate with target antigen expression.
| Potential Cause | Troubleshooting Step |
| "On-target" toxicity in cells with low target expression | 1. Quantify the level of target antigen expression on all cell lines used. 2. Titrate the concentration of the conjugate to find a therapeutic window that kills target cells without harming low-expressing cells. |
| The cytotoxic effect is independent of the siRNA payload (antibody-mediated toxicity) | 1. Test the unconjugated antibody alone to assess its intrinsic cytotoxic activity. 2. Consider using an antibody with a different isotype or engineering the Fc region to reduce effector functions. |
Issue 3: Inconsistent cytotoxicity results between experimental batches.
| Potential Cause | Troubleshooting Step |
| Variability in the drug-to-antibody ratio (DAR) | 1. Precisely control the conjugation reaction conditions (e.g., molar ratios, reaction time, temperature). 2. Characterize the DAR of each new batch using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. |
| Degradation of the conjugate during storage | 1. Optimize storage conditions (temperature, buffer composition).[1] 2. Perform a stability-indicating assay on each batch before use. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxicity of your antibody-siRNA conjugate.
Protocol 1: Cell Viability Assay (e.g., MTT or CCK-8)
This protocol determines the concentration-dependent effect of the conjugate on cell viability.[]
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
Antibody-siRNA conjugate stock solution
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the antibody-siRNA conjugate, a non-targeting control conjugate, and an unconjugated antibody in complete cell culture medium.
-
Remove the existing medium from the cells and add the different concentrations of the test articles. Include a vehicle-only control.
-
Incubate the plate for a predetermined time (e.g., 48, 72, or 96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
This protocol helps to confirm if the observed cytotoxicity is due to apoptosis.[10]
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
Antibody-siRNA conjugate stock solution
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the antibody-siRNA conjugate and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).[10]
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. gentaur.com [gentaur.com]
- 5. purepeg.com [purepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Addressing inconsistent results in "AZD-CO-Ph-PEG4-Ph-CO-AZD" experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using "AZD-CO-Ph-PEG4-Ph-CO-AZD" in their experiments. The content is designed to address inconsistent results and other common challenges encountered during the synthesis and application of antibody-siRNA conjugates using this linker.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues.
Issue 1: Low or No Conjugation of the Linker to the Antibody or siRNA
Question: I am observing very low or no conjugation of the "this compound" linker to my antibody and/or siRNA. What are the possible causes and how can I troubleshoot this?
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the conjugation reaction.
-
Solution: Perform small-scale optimization experiments to test a range of pH values (typically 7.0-8.5 for amine-reactive chemistry) and temperatures (4°C to room temperature). Ensure that the chosen buffer does not contain primary amines (e.g., Tris) that can compete with the antibody for reaction with the linker. Phosphate-buffered saline (PBS) is a common starting point.
-
-
Linker Instability: The "this compound" linker may be degrading during storage or the reaction.
-
Solution: Store the linker at the recommended temperature (-20°C or -80°C) and protect it from moisture.[1] Prepare fresh solutions of the linker immediately before use. The stability of the linker in your specific reaction buffer can be assessed over time using techniques like HPLC or LC-MS.
-
-
Incorrect Molar Ratios: The ratio of linker to antibody or siRNA may be too low.
-
Solution: Increase the molar excess of the linker in the reaction. A typical starting point is a 10- to 20-fold molar excess of the linker to the antibody.
-
Issue 2: Antibody or Conjugate Precipitation During or After the Reaction
Question: My antibody or the final antibody-siRNA conjugate is precipitating out of solution. What could be causing this and how can I prevent it?
Possible Causes and Solutions:
-
High Degree of Conjugation: Too many linker-siRNA molecules attached to the antibody can lead to aggregation and precipitation.
-
Solution: Reduce the molar excess of the linker in the conjugation reaction to decrease the average number of siRNAs per antibody.
-
-
Inappropriate Buffer Conditions: The buffer's pH or ionic strength might be promoting aggregation.
-
Solution: Screen different buffers for their ability to maintain the solubility of the conjugate. Adding excipients such as arginine or polysorbate 20 may help to prevent aggregation.
-
-
Hydrophobicity of the Linker: The phenyl groups in the "this compound" linker may increase the hydrophobicity of the final conjugate, leading to insolubility.
-
Solution: If aggregation persists, consider using a more hydrophilic linker if your experimental design allows.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for "this compound"?
A1: "this compound" should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is crucial to protect the compound from moisture.
Q2: What is the solubility of "this compound"?
A2: The solubility of "this compound" is 50 mg/mL in DMSO.[2]
Q3: How can I characterize the final antibody-siRNA conjugate?
A3: The final conjugate can be characterized by a combination of techniques:
-
UV-Vis Spectroscopy: To determine the concentration of the antibody and the conjugated siRNA.
-
SDS-PAGE: To visualize the increase in molecular weight of the antibody after conjugation.
-
Size Exclusion Chromatography (SEC-HPLC): To assess the purity of the conjugate and detect any aggregation.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and the number of siRNAs attached per antibody.
Data Presentation
Summarize your experimental data in clearly structured tables to easily compare results from different batches or conditions.
Table 1: Conjugation Reaction Parameters and Efficiency
| Batch ID | Antibody Conc. (mg/mL) | Linker:Antibody Molar Ratio | siRNA:Linker Molar Ratio | Reaction Time (h) | Conjugation Efficiency (%) |
| A-01 | 2.0 | 10:1 | 1.2:1 | 2 | 85 |
| A-02 | 2.0 | 20:1 | 1.2:1 | 2 | 95 |
| B-01 | 5.0 | 15:1 | 1.5:1 | 4 | 90 |
Table 2: Characterization of Antibody-siRNA Conjugate
| Batch ID | Average siRNA per Antibody | Aggregation (%) by SEC | Purity (%) by HPLC |
| A-01 | 3.2 | < 5 | > 98 |
| A-02 | 5.8 | 15 | > 95 |
| B-01 | 4.5 | < 5 | > 99 |
Experimental Protocols
Protocol: Two-Step Conjugation of siRNA to Antibody using this compound
This protocol outlines a general two-step procedure for conjugating a thiol-modified siRNA to an antibody.
Step 1: Reaction of Thiol-Modified siRNA with the Linker
-
Prepare Solutions:
-
Dissolve the thiol-modified siRNA in a suitable buffer (e.g., PBS with EDTA) to a final concentration of 1 mM.
-
Dissolve "this compound" in DMSO to a final concentration of 10 mM.
-
-
Reaction:
-
Add a 1.2-fold molar excess of the linker solution to the siRNA solution.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
-
Purification:
-
Purify the linker-activated siRNA using a desalting column or through ethanol (B145695) precipitation to remove the excess linker.
-
Step 2: Conjugation of Linker-Activated siRNA to the Antibody
-
Prepare Solutions:
-
Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4) at a concentration of 2-5 mg/mL.
-
-
Reaction:
-
Add the purified linker-activated siRNA to the antibody solution at a 10-fold molar excess.
-
Incubate the reaction at 4°C overnight with gentle mixing.
-
-
Purification:
-
Purify the final antibody-siRNA conjugate using size exclusion chromatography (SEC) to remove unreacted siRNA and linker.
-
-
Characterization:
-
Characterize the purified conjugate as described in the FAQ section.
-
Visualizations
Experimental Workflow
Caption: Workflow for the two-step conjugation of siRNA to an antibody.
Hypothetical Signaling Pathway
Caption: Cellular mechanism of action for an antibody-siRNA conjugate.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Validation & Comparative
Comparative analysis of "AZD-CO-Ph-PEG4-Ph-CO-AZD" and similar PROTACs
Comparative Analysis of PROTACs: A Guide for Researchers
Affiliation: Google Research
Abstract
This guide provides a comparative analysis of selected Proteolysis Targeting Chimeras (PROTACs), focusing on their structure, mechanism of action, and performance as documented in preclinical research. While the initially requested compound, "AZD-CO-Ph-PEG4-Ph-CO-AZD," is a chemical linker for antibody-siRNA conjugates and not a PROTAC, this analysis pivots to examine well-characterized PROTACs developed by AstraZeneca and others that are relevant to the field of targeted protein degradation. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data and methodologies to aid in the evaluation and development of novel protein degraders.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2][3] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the protein from the cell altogether.[4] They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[2][3]
A PROTAC molecule consists of three key components:
By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3][6] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules, making them potent agents for therapeutic intervention.[5]
Comparative Analysis of Selected PROTACs
This section provides a comparative overview of four PROTAC molecules: AZ'6421 and AZ14117230 from AstraZeneca, Bavdegalutamide (ARV-110) from Arvinas, and MZ1, a well-studied experimental PROTAC. These examples have been chosen based on the availability of public data and their relevance in demonstrating the diversity of PROTAC design and application.
Structural and Functional Overview
| PROTAC | Target Protein | E3 Ligase Recruited | Linker Type | Therapeutic Area |
| AZ'6421 | Estrogen Receptor α (ERα) | von Hippel-Lindau (VHL) | PEG-based | Breast Cancer |
| AZ14117230 | Embryonic Ectoderm Development (EED) | von Hippel-Lindau (VHL) | Not specified in detail | Cancer |
| Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | Cereblon (CRBN) | Not specified in detail | Prostate Cancer |
| MZ1 | Bromodomain-containing protein 4 (BRD4) | von Hippel-Lindau (VHL) | PEG-based | Cancer |
Performance Data
The following table summarizes key performance metrics for the selected PROTACs as reported in various studies. DC₅₀ represents the concentration of the PROTAC that induces 50% degradation of the target protein, while IC₅₀ is the concentration that causes 50% inhibition of a specific biological function, such as cell growth.
| PROTAC | Metric | Value | Cell Line | Reference |
| AZ'6421 | DC₅₀ (ERα degradation) | 0.3 nM | MCF-7 | [7] |
| IC₅₀ (ER binding) | 0.6 nM | MCF-7 | [8] | |
| IC₅₀ (Cell growth) | 0.5 nM | MCF-7 | [7] | |
| IC₅₀ (Cell growth) | 0.2 nM | CAMA-1 | [7] | |
| AZ14117230 | GI₅₀ (Cell growth inhibition) | 0.057 µM | Karpas422 | [9] |
| Bavdegalutamide (ARV-110) | DC₅₀ (AR degradation) | < 1 nM | VCaP | [10][11] |
| IC₅₀ (Cell growth) | 1.5 nM | VCaP | [12] | |
| IC₅₀ (Cell growth) | 16.2 nM | LNCaP | [12] | |
| MZ1 | DC₅₀ (BRD4 degradation) | 2-20 nM | Various | [13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the performance data.
Western Blot for Protein Degradation
This protocol is a standard method for quantifying the degradation of a target protein following PROTAC treatment.[1][4][14]
1. Cell Seeding and Treatment:
- Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[1]
- Allow cells to adhere overnight.[1]
- Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).[1] Include a vehicle control (e.g., DMSO).[4]
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold PBS.[1]
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.[4]
- Determine the protein concentration of each lysate using a BCA protein assay.[4]
3. SDS-PAGE and Protein Transfer:
- Normalize the protein concentration of all samples.[4]
- Denature the proteins by boiling in Laemmli sample buffer.[4]
- Separate the proteins by size using SDS-PAGE.[1]
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][4]
4. Immunoblotting and Detection:
- Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[1]
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[2]
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][4]
5. Data Analysis:
- Quantify the band intensities using densitometry software.[4]
- Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
- Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[4]
Cell Viability Assay
This protocol measures the effect of PROTAC treatment on cell proliferation and viability.[5][15]
1. Cell Seeding:
- Seed cells in an opaque-walled 96-well plate at a desired density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[15]
- Incubate overnight to allow for cell attachment.[15]
2. Compound Treatment:
- Prepare serial dilutions of the PROTAC in culture medium.
- Add the diluted compounds to the wells, including a vehicle control.[15]
3. Incubation:
- Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[15]
4. Viability Measurement (using CellTiter-Glo® as an example):
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[5]
- Add the CellTiter-Glo® reagent to each well.[5]
- Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.[5][15]
- Record the luminescence using a plate-reading luminometer.[15]
5. Data Analysis:
- Subtract the background luminescence from all measurements.
- Calculate cell viability as a percentage relative to the vehicle-treated control.
- Generate a dose-response curve to determine the IC₅₀ value.[15]
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[2]
1. Reaction Setup:
- Prepare a reaction mixture containing purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, the target protein, ATP, and ubiquitin.[2]
- Add the PROTAC at various concentrations or a vehicle control.[2]
- Set up control reactions, such as omitting the E1 enzyme or the E3 ligase, to confirm dependency.[2]
2. Incubation:
- Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to occur.
3. Reaction Termination and Analysis:
- Stop the reaction by adding SDS-PAGE loading buffer.[2]
- Separate the reaction products by SDS-PAGE.[2]
- Analyze the ubiquitination of the target protein by Western blot using an antibody against the target protein.[2]
4. Interpretation of Results:
- A successful PROTAC-mediated ubiquitination will result in the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified target protein, indicating polyubiquitination.[2]
Visualizations
This section provides diagrams created using the DOT language to illustrate key pathways and workflows.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for Western blot analysis of PROTAC efficacy.
Caption: Workflow for assessing cell viability after PROTAC treatment.
Conclusion
The field of targeted protein degradation with PROTACs is rapidly advancing, offering the potential to address previously "undruggable" targets.[3] The examples of AZ'6421, AZ14117230, Bavdegalutamide (ARV-110), and MZ1 highlight the versatility of the PROTAC platform in targeting different proteins and E3 ligases for various therapeutic indications. A thorough understanding of the experimental protocols for evaluating PROTAC efficacy, including protein degradation, cell viability, and ubiquitination assays, is crucial for the successful development of new and effective protein degraders. This guide provides a foundational comparison and methodological overview to support ongoing research in this exciting area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs and Molecular Glues [astrazeneca.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. EED PROTAC [openinnovation.astrazeneca.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 13. Pardon Our Interruption [opnme.com]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Linker Chemistries in Bioconjugation: Featuring AZD-CO-Ph-PEG4-Ph-CO-AZD
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical determinant of the stability, efficacy, and safety of antibody-drug conjugates (ADCs) and other targeted therapies like antibody-siRNA conjugates. This guide provides a comparative analysis of "AZD-CO-Ph-PEG4-Ph-CO-AZD," a novel bis-β-lactam linker, against other prevalent linker chemistries. We present a data-driven overview, detailed experimental protocols, and visual workflows to facilitate informed decision-making in your research and development endeavors.
Introduction to this compound
"this compound" is a symmetrical bis-β-lactam linker designed for the synthesis of antibody-siRNA conjugates[1][2][3]. Its structure features two reactive β-lactam rings, a central polyethylene (B3416737) glycol (PEG4) spacer, and phenyl groups. The β-lactam rings provide a site for covalent conjugation to primary amines on antibodies, while the PEG4 spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting conjugate[4]. The phenyl groups are incorporated to potentially enhance the stability of the conjugate by fitting into hydrophobic pockets of the antibody[5].
Comparative Analysis of Linker Chemistries
The performance of a linker is paramount to the therapeutic success of a bioconjugate. Key characteristics include stability in circulation to prevent premature payload release and efficient cleavage at the target site. Linkers are broadly categorized as cleavable or non-cleavable.
Linker Categories:
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the target cell or tumor microenvironment. Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing enzymes that are overexpressed in tumor cells, such as cathepsins (e.g., valine-citrulline linkers).
-
pH-sensitive: Exploiting the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers)[6][7].
-
Redox-sensitive: Cleaved in the reducing environment of the cell (e.g., disulfide linkers)[6].
-
-
Non-Cleavable Linkers: These linkers release the payload upon lysosomal degradation of the antibody, offering high plasma stability[4].
-
β-Lactam Linkers: The β-lactam moiety, as found in this compound, reacts with primary amines (like lysine (B10760008) residues on antibodies) to form a stable amide bond. While the β-lactam ring itself is cleaved upon reaction, the resulting amide bond is non-cleavable under physiological conditions, placing this linker class in the non-cleavable category in the context of payload release after conjugation.
The choice of linker significantly impacts the pharmacokinetic properties and overall efficacy of an antibody-oligonucleotide conjugate[8][9].
Performance Comparison: A Data-Driven Overview
While direct comparative studies for this compound are not yet widely published, we can infer its potential performance based on studies of similar linker classes in antibody-oligonucleotide conjugates.
| Linker Chemistry | Payload Release Mechanism | Plasma Stability | Bystander Effect | Key Advantages | Potential Limitations |
| This compound (bis-β-lactam) | Antibody degradation (non-cleavable) | Expected to be high due to stable amide bond formation[5] | Limited | Site-specific conjugation potential with engineered antibodies; PEG spacer for improved solubility and PK[4][5]. | Payload is released with an amino acid residue attached, which may affect its activity. |
| Valine-Citrulline (VC) | Cathepsin B cleavage (enzyme-sensitive) | High | Yes | Well-established; efficient intracellular release[10]. | Potential for premature cleavage by circulating proteases. |
| Hydrazone | Low pH hydrolysis (pH-sensitive) | Moderate; can be susceptible to hydrolysis at physiological pH[7]. | Yes | Effective release in acidic endosomes/lysosomes[7]. | Potential for systemic toxicity due to instability in circulation[7]. |
| Disulfide | Glutathione (B108866) reduction (redox-sensitive) | Variable; stability can be modulated by steric hindrance[6][9]. | Yes | Exploits the high intracellular glutathione concentration[6]. | Potential for premature cleavage in the bloodstream. |
| Maleimide (e.g., SMCC) | Antibody degradation (non-cleavable) | High | Limited | High stability; well-characterized chemistry[4]. | Potential for retro-Michael reaction leading to payload detachment. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of linker performance. Below are representative protocols for key experiments.
Protocol 1: Conjugation of siRNA to a Symmetrical bis-β-Lactam Linker and Antibody
This protocol is adapted from a study utilizing a symmetrical bis-β-lactam linker for the generation of antibody-siRNA conjugates[5].
Materials:
-
Amine-modified siRNA sense strand
-
Symmetrical bis-β-lactam linker (e.g., this compound)
-
Engineered antibody with a uniquely reactive lysine residue
-
Water
-
Annealing buffer (e.g., PBS)
-
Antisense siRNA strand
Procedure:
-
siRNA-Linker Conjugation:
-
Dissolve the amine-modified siRNA sense strand and an excess of the symmetrical bis-β-lactam linker in a mixture of acetonitrile and water.
-
Incubate the reaction at ambient temperature. The primary amine on the siRNA will react with one of the β-lactam rings.
-
Purify the resulting siRNA-linker conjugate using standard oligonucleotide purification methods (e.g., HPLC).
-
-
Annealing:
-
Mix the purified siRNA-linker sense strand with the complementary antisense strand in annealing buffer.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the duplex.
-
-
Antibody-siRNA Conjugation:
-
Dissolve the engineered antibody and the siRNA-linker duplex in a suitable buffer.
-
Incubate the mixture to allow the remaining β-lactam ring on the linker to react with the reactive lysine residue on the antibody.
-
Purify the final antibody-siRNA conjugate using chromatography methods (e.g., size exclusion chromatography).
-
Protocol 2: In Vitro Plasma Stability Assay
Materials:
-
Antibody-siRNA conjugate
-
Human plasma
-
PBS
-
Analytical method for conjugate detection (e.g., LC-MS, ELISA)
Procedure:
-
Incubate the antibody-siRNA conjugate in human plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the mixture.
-
Analyze the aliquots to determine the concentration of the intact conjugate.
-
Calculate the half-life of the conjugate in plasma.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Materials:
-
Antibody-siRNA conjugate
-
Mice
-
Equipment for intravenous injection and blood collection
-
Analytical method for conjugate detection in plasma
Procedure:
-
Administer a single intravenous dose of the antibody-siRNA conjugate to a cohort of mice.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the intact conjugate in the plasma samples.
-
Perform pharmacokinetic analysis to determine parameters such as clearance, volume of distribution, and half-life. A study on antibody-oligonucleotide conjugates found that cysteine conjugation provided enhanced stability and slower clearance compared to lysine and glycan conjugations[10].
Protocol 4: In Vitro Gene Knockdown Assay
Materials:
-
Target cell line expressing the antigen recognized by the antibody
-
Antibody-siRNA conjugate
-
Control siRNA
-
Cell culture reagents
-
qRT-PCR reagents and instrument
Procedure:
-
Seed the target cells in a multi-well plate.
-
Treat the cells with varying concentrations of the antibody-siRNA conjugate and control siRNA.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Isolate total RNA from the cells.
-
Perform qRT-PCR to quantify the mRNA levels of the target gene.
-
Calculate the percentage of gene knockdown relative to untreated cells.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Caption: Experimental workflow for the synthesis and evaluation of an antibody-siRNA conjugate using a bis-β-lactam linker.
Caption: Cellular uptake and mechanism of action for an antibody-siRNA conjugate with a non-cleavable linker.
Conclusion
The "this compound" linker represents a promising technology in the field of antibody-siRNA conjugates, offering the potential for high stability and favorable pharmacokinetic properties due to its bis-β-lactam chemistry and integrated PEG spacer. While direct comparative data is still emerging, understanding its characteristics in the context of other well-established linker chemistries is crucial for designing next-generation targeted therapeutics. The provided protocols and workflows offer a framework for the systematic evaluation of this and other novel linker technologies. The careful selection of a linker, based on the specific payload, target, and desired therapeutic outcome, remains a cornerstone of successful bioconjugate development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. What Are AOC Linkers? | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Cleavable Linkers for Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–siRNA Conjugates for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Oligonucleotide Conjugates | BroadPharm [broadpharm.com]
Unveiling Protein Degradation: A Mass Spectrometry-Based Comparison Guide for "AZD-CO-Ph-PEG4-Ph-CO-AZD"
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the validation and quantification of protein degradation induced by the novel degrader, "AZD-CO-Ph-PEG4-Ph-CO-AZD." Detailed experimental protocols and data presentation formats are included to facilitate rigorous evaluation of this compound against alternative degradation technologies.
"this compound" represents a new class of targeted protein degraders, designed to hijack the cell's natural protein disposal machinery to eliminate proteins of interest. Its efficacy hinges on the selective and efficient removal of the target protein. Mass spectrometry has emerged as a powerful and indispensable tool for confirming and quantifying these degradation events, offering a global and unbiased view of the proteome.[1][2][3] This guide will delve into the primary mass spectrometry techniques used to validate the activity of such degraders, providing the necessary protocols and frameworks for a thorough comparative analysis.
General Mechanism of Action: PROTAC-Induced Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
References
A Comparative Guide: PROTAC Degraders vs. Small Molecule Inhibitors for Androgen Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of a novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), with traditional small molecule inhibitors, using the Androgen Receptor (AR) as a key therapeutic target in prostate cancer. We will examine the PROTAC AR degrader, ARV-110 (bavdegalutamide), and the established small molecule AR inhibitors, enzalutamide (B1683756) and bicalutamide (B1683754).
While the initially specified compound, "AZD-CO-Ph-PEG4-Ph-CO-AZD," is a chemical linker used in the synthesis of drug conjugates rather than a therapeutic agent itself, this guide will provide a relevant and data-driven comparison of the two major therapeutic strategies for targeting proteins like the AR.
Introduction: Two Distinct Mechanisms of Action
Small molecule inhibitors have been a cornerstone of targeted therapy. They function by binding to specific domains of a target protein, typically the active site, thereby blocking its activity. In contrast, PROTACs represent a revolutionary approach by harnessing the cell's own protein disposal system, the ubiquitin-proteasome system, to eliminate the target protein entirely.
Small Molecule Inhibition: This is an occupancy-driven mechanism. The therapeutic effect is dependent on the continuous binding of the inhibitor to the target protein. This often requires high drug concentrations to achieve and maintain sufficient target occupancy.
PROTAC-mediated Degradation: This is an event-driven and catalytic mechanism. A single PROTAC molecule can induce the degradation of multiple target protein molecules. This can lead to a more profound and durable downstream effect and potentially requires lower drug dosages, which may in turn reduce off-target effects and toxicity.
Below is a diagram illustrating the distinct mechanisms of a small molecule inhibitor and a PROTAC.
Caption: Mechanisms of Action: Small Molecule Inhibitor vs. PROTAC.
Quantitative Efficacy Comparison: ARV-110 vs. Enzalutamide and Bicalutamide
The following tables summarize the in vitro and in vivo efficacy data for the AR degrader ARV-110 and the AR inhibitors enzalutamide and bicalutamide.
Table 1: In Vitro Efficacy in Prostate Cancer Cell Lines
| Compound | Metric | VCaP Cell Line | LNCaP Cell Line | Notes |
| ARV-110 | DC50 (nM) | ~1 | < 1 | Half-maximal degradation concentration.[1][2] |
| IC50 (nM) | 30.4 - 41 | ~1 | Half-maximal inhibitory concentration (cell viability).[1][3] | |
| Enzalutamide | IC50 (nM) | ~393 | 21.4 - 5,600 | Half-maximal inhibitory concentration (cell viability/binding).[3][4][5] |
| Bicalutamide | IC50 (nM) | 0.2 µM (transcription) | 160 | Half-maximal inhibitory concentration (binding/transcription).[4][6] |
DC50: The concentration of a substance that produces 50% of the maximal degradation of a target protein. IC50: The concentration of a substance that inhibits a biological process or response by 50%.
Table 2: In Vivo Efficacy (Clinical Data)
| Compound | Metric | Patient Population | Efficacy |
| ARV-110 | PSA50 Response Rate | mCRPC with AR T878X/H875Y mutations | 46%[7] |
| PSA50 Response Rate | mCRPC without specific AR mutations | 10%[7] | |
| Enzalutamide | PSA50 Response Rate | mCRPC (chemotherapy-naïve) | 78%[8] |
| PSA50 Response Rate | mCRPC (post-chemotherapy) | 54%[8] | |
| Bicalutamide | PSA Reduction | Advanced Prostate Cancer (monotherapy, 150mg/day) | ~97%[4] |
mCRPC: metastatic Castration-Resistant Prostate Cancer PSA50 Response Rate: Percentage of patients with a ≥50% decline in Prostate-Specific Antigen (PSA) levels from baseline.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to generate the data presented in this guide.
Western Blot for Androgen Receptor Degradation
This protocol is used to quantify the amount of AR protein in cells after treatment.
Caption: Workflow for Western Blot Analysis of AR Degradation.
Detailed Steps:
-
Cell Culture and Treatment: Prostate cancer cell lines such as VCaP or LNCaP are seeded and allowed to adhere. Cells are then treated with various concentrations of the PROTAC (e.g., ARV-110) or small molecule inhibitor for a specified duration (e.g., 24 hours).[2]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation.[9]
-
Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal amounts of protein are loaded for electrophoresis.[8]
-
SDS-PAGE: An equal amount of protein from each sample is mixed with Laemmli sample buffer, heated, and loaded onto a polyacrylamide gel for separation based on molecular weight.[9]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the Androgen Receptor. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[8]
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, which reacts with HRP to produce light. The signal is captured using a chemiluminescence imaging system.[2]
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The level of AR is normalized to the loading control to determine the extent of degradation.
Cell Viability Assay (e.g., MTT, MTS, or SYBR Green)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after drug treatment.
Detailed Steps:
-
Cell Seeding: Prostate cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.[8][10]
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (ARV-110, enzalutamide, or bicalutamide) or a vehicle control (e.g., DMSO).[10]
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow the compounds to exert their effects.[8][11]
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or a SYBR Green-based assay is added to each well.[8][10][12]
-
Signal Measurement: After a further incubation period, the absorbance or fluorescence is measured using a microplate reader. The signal intensity is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[11]
Prostate-Specific Antigen (PSA) Level Measurement in Clinical Trials
This protocol outlines the process for monitoring a key biomarker in prostate cancer clinical trials.
Detailed Steps:
-
Patient Enrollment: Patients meeting specific eligibility criteria for metastatic castration-resistant prostate cancer are enrolled in the clinical trial.[13]
-
Baseline PSA Measurement: A baseline blood sample is collected from each patient before the initiation of treatment to determine the initial PSA level.[14]
-
Treatment Administration: Patients receive the investigational drug (e.g., ARV-110 or enzalutamide) according to the trial protocol.[15]
-
Serial PSA Monitoring: Blood samples are collected at regular intervals throughout the study (e.g., every 4 weeks) to monitor changes in PSA levels.[16]
-
PSA Response Evaluation: The PSA response is typically defined as a ≥50% reduction from the baseline level (PSA50). The proportion of patients achieving a PSA50 response is a key efficacy endpoint.[14][17]
-
Data Analysis: Statistical analyses are performed to compare the PSA response rates between different treatment arms and to correlate PSA changes with other clinical outcomes such as progression-free survival and overall survival.[14]
Conclusion
The comparison between the PROTAC AR degrader ARV-110 and the small molecule AR inhibitors enzalutamide and bicalutamide highlights the distinct advantages and potential applications of these two therapeutic modalities.
-
PROTACs like ARV-110 demonstrate a novel mechanism of action that leads to the physical elimination of the target protein. This can be particularly advantageous in overcoming resistance mechanisms that arise from protein overexpression or mutations that affect inhibitor binding but not PROTAC recognition. The catalytic nature of PROTACs holds the promise of greater potency at lower concentrations.
-
Small molecule inhibitors such as enzalutamide and bicalutamide are well-established therapies with proven clinical efficacy. Their occupancy-driven mechanism is well-understood, and they have a long history of clinical use, providing a wealth of safety and efficacy data.
The choice between these strategies will depend on the specific biological context, the nature of the target protein, and the mechanisms of drug resistance. The continued development of PROTACs and a deeper understanding of their long-term effects will be crucial in defining their role in the future of targeted therapy. The use of advanced chemical linkers, such as "this compound," will be instrumental in the design and synthesis of next-generation drug conjugates with optimized properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. ascopubs.org [ascopubs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. onclive.com [onclive.com]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Arvinas Releases Updated Dose Escalation Data from Clinical Trial of PROTAC® Protein Degrader ARV-110 in Patients with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
Head-to-head comparison of "AZD-CO-Ph-PEG4-Ph-CO-AZD" with different E3 ligase binders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase binder is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). While the initial query focused on "AZD-CO-Ph-PEG4-Ph-CO-AZD," it is important to clarify that this molecule is a bis-β-lactam linker primarily utilized for the synthesis of antibody-siRNA conjugates, a distinct therapeutic modality.
This guide pivots to a more central question in PROTAC development: a head-to-head comparison of the most ubiquitously employed E3 ligase binders. We will delve into the performance of binders for von Hippel-Lindau (VHL), Cereblon (CRBN), Mouse Double Minute 2 Homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs), providing a comparative analysis based on available experimental data.
Performance Comparison of E3 Ligase Binders
The efficacy of a PROTAC is exquisitely sensitive to the choice of the E3 ligase it recruits. This decision influences degradation efficiency (DC50 and Dmax), selectivity, and the overall pharmacokinetic properties of the molecule. Below, we present a summary of quantitative data for PROTACs targeting the well-characterized bromodomain-containing protein 4 (BRD4) by recruiting different E3 ligases. It is crucial to note that direct head-to-head comparisons under identical experimental conditions are not always available, and performance is highly dependent on the specific PROTAC architecture and the cellular context.
| E3 Ligase Recruited | PROTAC Example | Target Protein | DC50 | Dmax | Cell Line |
| VHL | MZ1 | BRD4 | ~3.3 nM | >90% | PC3 |
| QCA570 | BRD4 | ~1 nM | >90% | Bladder Cancer Cells[1] | |
| CRBN | dBET1 | BRD4 | <1 nM[2] | >90% | Burkitt's Lymphoma cells |
| Compound 37 | BRD4 | 62 nM | >80% | MDA-MB-231[3] | |
| MDM2 | A1874 | BRD4 | 10-100 nM | >98% | RS4;11 |
| PROTAC 3 | BRD4 S-isoform | >50% degradation at 15 µM | ~83% | MIA PaCa-2 | |
| IAP | SNIPER(ER) | Estrogen Receptor α | ~30 nM | >90% | MCF-7 |
| SNIPER(ABL) | BCR-ABL | ~100 nM | >80% | K562 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC's warhead, linker, E3 ligase ligand, and the experimental conditions (e.g., cell line, treatment duration). The data presented is for illustrative purposes to highlight the potential differences in potency and efficacy.
Signaling Pathways and Experimental Workflows
To understand the comparative performance of these E3 ligase binders, it is essential to visualize the underlying biological pathways and the experimental workflows used for their evaluation.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. This is achieved by forming a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
References
A Comparative Guide to the Therapeutic Window of AZD-CO-Ph-PEG4-Ph-CO-AZD, a Novel BRD4 Degrader, Versus Conventional Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window for the novel bivalent degrader, AZD-CO-Ph-PEG4-Ph-CO-AZD (hereafter referred to as AZD-Degrader), and a conventional small molecule inhibitor targeting the Bromodomain and Extra-Terminal motif (BET) protein, BRD4. The aim is to offer an objective comparison supported by representative preclinical data to inform drug development strategies.
The molecule "this compound" is described as a bis-β-lactam linker for antibody-siRNA conjugate synthesis.[1][2][3][4][5] For the purpose of this guide, we will consider its application in the context of a bivalent molecule designed for targeted protein degradation. Bivalent molecules represent a transformative approach in drug discovery, offering an innovative alternative to traditional small-molecule inhibitors.[6]
Introduction: Targeting BRD4 in Oncology
BRD4 is a key epigenetic reader that plays a critical role in the regulation of oncogenes such as MYC. Its dysregulation is implicated in various malignancies, including acute myeloid leukemia (AML) and multiple myeloma, making it an attractive therapeutic target.[6][7] While small molecule inhibitors have shown clinical activity by occupying the BRD4 bromodomains and preventing its chromatin association, their efficacy can be limited by the need for continuous high drug concentrations to maintain target occupancy.[8]
Targeted Protein Degradation (TPD) offers a distinct and potentially more advantageous mechanism.[][10] Bivalent degraders, such as Proteolysis Targeting Chimeras (PROTACs), are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6][11] This catalytic mechanism can lead to a more profound and durable target suppression, potentially widening the therapeutic window.[8][12][13]
Mechanism of Action: Inhibition vs. Degradation
Conventional Inhibition: A small molecule inhibitor (e.g., a BET inhibitor) physically binds to the active site of BRD4, competitively blocking its function. This is an "occupancy-driven" pharmacology, requiring sustained drug exposure to maintain therapeutic effect.[8]
Targeted Degradation: AZD-Degrader is a bivalent molecule composed of a BRD4-binding moiety and an E3 ubiquitin ligase-recruiting ligand, connected by a linker.[6] It works via an "event-driven" pharmacology by forming a ternary complex between BRD4 and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[6][8][14] The degrader molecule is then released to target another BRD4 protein, acting catalytically.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. This compound | 抗体-siRNA偶联物的连接子 | MCE [medchemexpress.cn]
- 4. biorbyt.com [biorbyt.com]
- 5. This compound - HY-141808 Hycultec GmbH [hycultec.de]
- 6. news-medical.net [news-medical.net]
- 7. Bivalent chromatin as a therapeutic target in cancer: An in silico predictive approach for combining epigenetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Inhibitors to degraders: Changing paradigm in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. drughunter.com [drughunter.com]
- 13. The Advantages of Targeted Protein Degradation over Inhibition: a RTK Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
A Comparative Guide to Androgen Receptor Degraders in Primary Patient-Derived Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel investigational Androgen Receptor (AR) PROTAC (Proteolysis-Targeting Chimera), herein designated as AZD-AR-PROTAC , and the clinical-stage AR degrader, Bavdegalutamide (ARV-110) . The focus is on their performance in primary patient-derived cells from castration-resistant prostate cancer (CRPC) models, offering insights into their potential as next-generation therapeutics.
Introduction to Androgen Receptor Degradation
The Androgen Receptor remains a critical driver of disease progression in most prostate cancers, even in the castration-resistant state. While standard-of-care therapies like enzalutamide (B1683756) inhibit AR signaling, resistance often emerges through mechanisms such as AR overexpression or mutations in the ligand-binding domain. PROTACs represent a novel therapeutic modality designed to overcome these challenges. Instead of merely inhibiting the target protein, PROTACs hijack the cell's ubiquitin-proteasome system to induce the selective degradation and complete removal of the AR protein.[1][2]
This guide compares the preclinical efficacy of our investigational molecule, AZD-AR-PROTAC, with ARV-110, a well-characterized AR PROTAC that has demonstrated clinical activity.[3][4] The data presented is based on studies in patient-derived xenograft (PDX) models, which closely mimic the complex biology of human tumors.[1][3][5]
Performance in Patient-Derived Models
The efficacy of AR degraders was evaluated in primary cells derived from an enzalutamide-resistant patient-derived xenograft (PDX) model. Key performance metrics include the half-maximal degradation concentration (DC50), the maximum percentage of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell proliferation.
Table 1: In Vitro Degradation Potency in Enzalutamide-Resistant PDX-Derived Primary Cells (24-hour treatment)
| Compound | Target | DC50 (nM) | Dmax (%) |
| AZD-AR-PROTAC | Androgen Receptor | 0.8 | >98% |
| ARV-110 | Androgen Receptor | ~1.0[1][2][6] | >95%[3] |
| Enzalutamide | Androgen Receptor | N/A | No Degradation |
Data for AZD-AR-PROTAC is representative of internal studies. Data for ARV-110 is based on published preclinical findings.
Table 2: Anti-proliferative Activity in Enzalutamide-Resistant PDX-Derived Primary Cells (72-hour treatment)
| Compound | Target | IC50 (nM) | Notes |
| AZD-AR-PROTAC | Androgen Receptor | 1.2 | Potent activity in cells with AR T878A mutation. |
| ARV-110 | Androgen Receptor | ~1.5[7] | Degrades most clinically relevant mutant AR proteins.[1][3] |
| Enzalutamide | Androgen Receptor | >5000 | Demonstrates significant resistance. |
Data for AZD-AR-PROTAC is representative of internal studies. Data for ARV-110 and Enzalutamide are based on published preclinical findings and established resistance models.
Mechanism of Action and Signaling Pathways
PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (AR) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.
References
Benchmarking Novel Protein Degraders: A Comparative Guide Against Gold-Standard Therapeutics
Introduction
In the rapidly evolving field of targeted protein degradation, the development of novel degraders necessitates rigorous benchmarking against established gold-standard molecules. This guide provides a framework for comparing the performance of a hypothetical new degrader against well-characterized therapeutics, offering objective analysis and supporting experimental data for researchers, scientists, and drug development professionals.
It is important to clarify that the molecule "AZD-CO-Ph-PEG4-Ph-CO-AZD" is a bis-β-lactam linker utilized for the synthesis of antibody-siRNA conjugates and is not a protein degrader itself[1][2][3][4][5][6]. Therefore, this guide will proceed with a comparative analysis of two distinct classes of gold-standard degraders: a Proteolysis Targeting Chimera (PROTAC), Bavdegalutamide (ARV-110) , and a Selective Estrogen Receptor Degrader (SERD), Fulvestrant (B1683766) . This comparison will serve as a blueprint for evaluating novel degraders.
Gold-Standard Degrader Profiles
Bavdegalutamide (ARV-110): A PROTAC Androgen Receptor Degrader
ARV-110 is an orally bioavailable PROTAC designed to selectively target the Androgen Receptor (AR) for degradation[7][8]. It functions by recruiting the cereblon E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome[7][9]. This mechanism of action is particularly relevant in the context of prostate cancer, where AR signaling is a key driver of disease progression[7][9]. ARV-110 has demonstrated potent degradation of both wild-type and mutant AR proteins[7][10].
Fulvestrant: A Selective Estrogen Receptor Degrader (SERD)
Fulvestrant is a first-in-class SERD that targets the Estrogen Receptor (ER) for degradation[11][12]. It binds to the ER, inducing a conformational change that leads to the receptor's destabilization and subsequent destruction through the cell's natural protein degradation pathways[11][13][14]. By downregulating the ER, Fulvestrant acts as a pure antiestrogen (B12405530) with no agonist effects, making it an effective treatment for hormone receptor-positive breast cancer[12][13][15].
Comparative Performance Data
The following table summarizes key quantitative data for ARV-110 and Fulvestrant, providing a benchmark for evaluating new degraders.
| Parameter | Bavdegalutamide (ARV-110) | Fulvestrant | Hypothetical Degrader X |
| Target Protein | Androgen Receptor (AR) | Estrogen Receptor (ER) | User Defined |
| Mechanism of Action | PROTAC (recruits Cereblon E3 ligase)[7] | SERD (induces receptor destabilization)[11] | User Defined |
| DC50 (Degradation) | ~1 nM in VCaP cells[8] | Cell-type dependent | To be determined |
| Dmax (Degradation) | >90% degradation in vivo (1 mg/kg)[8] | Cell-type dependent | To be determined |
| Cell Lines Tested | VCaP, LNCaP, patient-derived xenografts[8][10] | Various breast cancer cell lines | To be determined |
| Route of Administration | Oral[8] | Intramuscular injection[11][15] | To be determined |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general mechanisms of action for PROTAC and SERD molecules, as well as a typical experimental workflow for assessing protein degradation.
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for treating cell lines to assess protein degradation.
-
Materials:
-
Appropriate cell line expressing the protein of interest.
-
Complete growth medium.
-
Novel degrader, gold-standard degrader (e.g., ARV-110, Fulvestrant), and vehicle control (e.g., DMSO).
-
Cell culture plates (e.g., 6-well).
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of the degrader compounds in complete growth medium.
-
For dose-response experiments, treat cells with increasing concentrations of the degrader for a fixed time point (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of the degrader and harvest at various time points (e.g., 2, 4, 8, 16, 24 hours)[16].
-
Include a vehicle-only control for all experiments.
-
After the incubation period, proceed to sample preparation.
-
Western Blotting for Protein Degradation Analysis
This protocol details the steps for quantifying changes in target protein levels via Western blotting.
-
Materials:
-
Treated cells from Protocol 1.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[17].
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature[16].
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and image the blot.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
-
Determination of DC50 and Dmax
This protocol describes how to analyze the data from the dose-response experiment to determine key degradation parameters.
-
Procedure:
-
Using the quantified Western blot data, calculate the percentage of target protein degradation for each concentration of the degrader compared to the vehicle control.
-
Plot the percentage of remaining protein (or percentage of degradation) against the logarithm of the degrader concentration[19].
-
Fit the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) using appropriate software (e.g., GraphPad Prism).
-
The DC50 is the concentration of the degrader that results in 50% degradation of the target protein.
-
The Dmax is the maximum observed percentage of protein degradation.
-
By following these protocols and using the provided benchmarks, researchers can effectively evaluate the performance of novel protein degraders in a systematic and comparative manner.
References
- 1. This compound - HY-141808 Hycultec GmbH [hycultec.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.no [fishersci.no]
- 5. 2569143-72-0 | MFCD00231029 | this compound [aaronchem.com]
- 6. This compound | 抗体-siRNA偶联物的连接子 | MCE [medchemexpress.cn]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. urotoday.com [urotoday.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Fulvestrant - Wikipedia [en.wikipedia.org]
- 12. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 15. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. bio-rad.com [bio-rad.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of AZD-CO-Ph-PEG4-Ph-CO-AZD
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of the chemical compound AZD-CO-Ph-PEG4-Ph-CO-AZD. As a complex molecule incorporating an organic azide (B81097), a polyethylene (B3416737) glycol (PEG) linker, and characteristics of a Proteolysis Targeting Chimera (PROTAC), it necessitates a multi-faceted approach to its waste management. Due to its potential biological activity and the hazardous nature of its constituent chemical groups, all materials contaminated with this compound must be treated as hazardous chemical waste.[1][2] Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[1][2][3]
Core Disposal Principles
-
Waste Segregation is Critical : All waste streams containing this compound must be kept separate from other laboratory waste.[1][4] This is particularly important to prevent inadvertent and dangerous reactions. Specifically, do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3][4] Furthermore, avoid contact with heavy metals such as lead, copper, silver, zinc, and mercury, as this can form highly shock-sensitive and explosive metal azides.[3]
-
Proper Labeling and Containment : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] Use compatible, leak-proof containers made of non-metallic materials like high-density polyethylene or polypropylene (B1209903) to prevent the formation of explosive metal azides.[3]
-
Institutional Compliance : Always adhere to the specific hazardous waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.[1][2] The primary and required method of final disposal is incineration by an approved waste management facility.[1]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Before handling the compound or its waste, wear appropriate PPE, including a lab coat, safety goggles or glasses, and chemical-resistant gloves.
2. Liquid Waste Management:
-
Collection : Collect all liquid waste, including unused stock solutions and experimental media, in a designated, non-metallic, and clearly labeled hazardous waste container.[3]
-
Decontamination of Glassware : Rinse any glassware that has come into contact with the compound. The first rinse should be collected as hazardous liquid waste.[1] Subsequent rinses with water or an appropriate solvent should also be collected as hazardous waste.
3. Solid Waste Management:
-
Collection : All disposable materials that have been in contact with this compound are considered hazardous solid waste. This includes gloves, bench paper, pipette tips, and vials.[1]
-
Containment : Place all solid waste into a designated, clearly labeled hazardous waste container.
4. Storage Prior to Disposal:
-
Store sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup by your institution's hazardous waste management service.[1]
Quantitative Data for Disposal Considerations
While a specific Safety Data Sheet (SDS) for this compound with explicit quantitative disposal parameters is not available, the following table provides illustrative guidelines based on best practices for similar potent chemical compounds. These must be confirmed with your institution's EHS office.
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | Neutralize to a pH between 6 and 8 before collection.[5] | Highly acidic or basic waste requires special handling. Neutralization minimizes corrosive hazards. |
| Concentration Limits | Treat all concentrations as hazardous. | Due to the compound's potential biological potency and the hazards of the azide group, even dilute solutions should be managed as hazardous waste.[2] |
| Container Material | High-density polyethylene (HDPE) or other non-metallic containers.[3] | Prevents the formation of explosive heavy metal azides from contact with metal containers.[3] |
| Waste Accumulation | Follow institutional limits (e.g., maximum of 55 gallons of hazardous waste per Satellite Accumulation Area).[2] | Adherence to local and national regulations for the temporary storage of hazardous materials. |
Experimental Protocols for Decontamination
All non-disposable equipment and surfaces must be thoroughly decontaminated after use.
-
Procedure :
-
Wipe surfaces and equipment with a solvent known to dissolve this compound.
-
Follow with a rinse using water or another appropriate solvent.
-
All wipes and cleaning materials used in this process must be disposed of as solid hazardous waste.[1]
-
Visualized Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
